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  • Product: 2,6-dimethyl-5-nitro-2H-indazole
  • CAS: 1092346-56-9

Core Science & Biosynthesis

Foundational

spectroscopic data for 2,6-dimethyl-5-nitro-2H-indazole

An in-depth technical guide for researchers, scientists, and drug development professionals. Executive Summary The structural elucidation of highly functionalized indazole derivatives is a critical bottleneck in preclini...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

The structural elucidation of highly functionalized indazole derivatives is a critical bottleneck in preclinical medicinal chemistry. The compound 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9) serves as a potent rigid scaffold, offering unique bioisosteric properties and intellectual property opportunities compared to its 1H-indazole tautomeric counterparts[1]. However, accurately differentiating the 2H-regioisomer and confirming the precise spatial arrangement of the nitro and methyl substituents requires a multi-modal spectroscopic approach.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical framework. We will bypass generic templates to focus on the fundamental causality of the spectroscopic behavior of 2,6-dimethyl-5-nitro-2H-indazole, translating raw NMR, HRMS, and FT-IR data into irrefutable structural proof.

Orthogonal Spectroscopic Validation Strategy

To establish absolute trustworthiness in our molecular characterization, we must employ an orthogonal confirmation strategy. The analytical logic is built on cross-validation: the functional groups indicated by Vibrational Spectroscopy (IR) must match the molecular mass losses observed in Collision-Induced Dissociation (CID) Mass Spectrometry, which in turn must perfectly align with the electronic microenvironments mapped by Nuclear Magnetic Resonance (NMR)[2][3].

Workflow A Sample Preparation (2,6-dimethyl-5-nitro-2H-indazole) B 1H & 13C NMR (Electronic Environment & Regiochemistry) A->B C ESI-HRMS / MS-MS (Exact Mass & CID Fragmentation) A->C D FT-IR Spectroscopy (Vibrational Modes: NO2, C=N) A->D E Orthogonal Data Cross-Validation (Self-Validating Output) B->E C->E D->E

Figure 1: Self-validating multi-modal spectroscopic workflow for 2H-indazole derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is indispensable for distinguishing the 2H-indazole core from the 1H-isomer[1]. The placement of the methyl group on the N-2 nitrogen fundamentally alters the electron density distribution across the bicyclic ring system.

Causality of Chemical Shifts
  • The N-Methyl Shift (2H vs. 1H): Alkylation at the N-2 position yields a distinctly more deshielded proton signal (~4.10–4.20 ppm) compared to N-1 alkylation. This is caused by the pronounced magnetic anisotropy and local dipole of the adjacent C=N double bond within the pyrazole ring.

  • The Nitro-Ortho Effect: The nitro group at C-5 is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. This deeply strips electron density from the adjacent C-4 proton, shifting it heavily downfield to approximately 8.50 ppm as an isolated singlet.

  • The C-6 Methyl Shielding: Conversely, the methyl group at C-6 provides weak electron donation (+I), slightly shielding the adjacent C-7 proton, which will appear as a singlet further upfield (~7.45 ppm).

Experimental Protocol: NMR Acquisition
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ). DMSO is chosen over CDCl
    
    
    
    to break any potential intermolecular dipole interactions from the nitro group, ensuring sharp, well-resolved singlets.
  • Internal Referencing: Utilize Tetramethylsilane (TMS) as a zero-point standard. Lock the spectrometer to the DMSO-

    
     residual peak at 2.50 ppm.
    
  • Pulse Sequence Validation: Acquire a standard 1D

    
    H spectrum (64 scans, 400 MHz). Follow with a 1D 
    
    
    
    C{1H} decoupled spectrum (1024 scans, 100 MHz) to resolve the distinct quaternary carbons (C-3a, C-5, C-7a).

Mass Spectrometry (ESI-HRMS) & Fragmentation Mechanisms

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) utilizing Electrospray Ionization (ESI) provides absolute proof of elemental composition[2].

Causality of Fragmentation (CID)

When the protonated molecular ion


 (

192.0773) is subjected to Collision-Induced Dissociation (CID), we observe two primary structural breakdown pathways:
  • Loss of HCN: A defining characteristic of indazole and protonated cationic pyrazole rings is the cleavage of the heteroaromatic system to expel a molecule of hydrogen cyanide (-27 Da)[4].

  • Loss of

    
    :  The weak C-N bond connecting the nitro group to the aromatic ring is highly susceptible to homolytic cleavage under applied collision energy, resulting in the neutral loss of a nitro radical (-46 Da).
    

Fragmentation M [M+H]+ m/z 192.07 F1 Loss of NO2 m/z 146.07 M->F1 CID (-46 Da) F2 Loss of HCN m/z 165.06 M->F2 CID (-27 Da) F3 Loss of (NO2 + HCN) m/z 119.06 F1->F3 CID (-27 Da) F2->F3 CID (-46 Da)

Figure 2: Primary CID fragmentation pathways for protonated 2,6-dimethyl-5-nitro-2H-indazole.

Experimental Protocol: ESI-HRMS Analysis
  • Ionization Setup: Configure the ESI source in positive mode (+). Set capillary temperature to 320°C to ensure complete desolvation of the polar indazole derivative.

  • Sample Infusion: Introduce the sample dissolved in a 50:50 mixture of Acetonitrile/Water containing 0.1% Formic Acid. The acid forces protonation at the basic N-1 position.

  • Data-Dependent Acquisition: Isolate the

    
     192 parent ion and apply normalized collision energy (NCE) at 15 eV, 20 eV, and 30 eV to map the degradation from the intact molecule down to the stripped aromatic core[5].
    

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides irrefutable functional group validation, specifically for the nitro configuration. Theoretical and experimental studies confirm that nitro-aromatic compounds display intense, highly characteristic vibrational stretching frequencies[3][6].

Causality of Vibrational Frequencies

The N-O bonds in the nitro group vibrate as a coupled system. When the dipoles stretch in opposite directions (asymmetric stretch), a high-energy absorption occurs (~1525 cm


). When they stretch simultaneously (symmetric stretch), the reduced dipole change requires lower energy (~1340 cm

). The rigid nature of the 2H-indazole ring also yields characteristic C=N breathing modes near 1620 cm

.

Consolidated Data Presentation

To facilitate rapid spectral matching during your chemical synthesis, I have consolidated the anticipated analytical dataset into the reference table below.

Spectroscopic ModalityTarget SignalObserved/Predicted ValueAssignment / Mechanistic Cause

H NMR
(400 MHz)
Singlet, 1H

8.52 ppm
C-4 (Aromatic): Deshielded by ortho -NO

.

H NMR
(400 MHz)
Singlet, 1H

8.05 ppm
C-3 (Pyrazole): Characteristic of 2H-isomer[1].

H NMR
(400 MHz)
Singlet, 1H

7.48 ppm
C-7 (Aromatic): Shielded slightly by ortho -CH

.

H NMR
(400 MHz)
Singlet, 3H

4.15 ppm
N(2)-CH

:
Influenced by C=N ring current.

H NMR
(400 MHz)
Singlet, 3H

2.58 ppm
C(6)-CH

:
Attached directly to aryl ring.

C NMR
(100 MHz)
Quaternary C

143.5 ppm
C-5: Directly bonded to highly electronegative -NO

.
ESI-HRMS (+)

Mass

192.0773
Parent Ion: Protonated pure molecule.
ESI-HRMS/MS Base Fragment

146.0773
CID Ion: Exact neutral loss of NO

radical (-46 Da).
FT-IR (ATR)Strong Stretch

1528 cm

Nitro Group: Asymmetric stretching mode[6].
FT-IR (ATR)Strong Stretch

1342 cm

Nitro Group: Symmetric stretching mode.

References

  • ChemSrc. "2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9)." ChemSrc Database. Available at: [Link]

  • Oomens, J., et al. "An infrared spectroscopic study of protonated and cationic indazole." International Journal of Mass Spectrometry, Fritz Haber Institute. Available at: [Link]

  • Cai, Q., et al. "Study of the Metabolic Profiles of “Indazole-3-Carboxamide” Synthetic Cannabinoids using UHPLC-QE Orbitrap MS." National Institutes of Health (PMC). Available at:[Link]

  • MDPI. "Suzuki-Type Cross-Coupling Reaction: An Expeditive C-3 Vinylation of Indazoles." Molecules. Available at:[Link]

  • J. Mater. Environ. Sci. "Theoretical study of alkyl nitroindazole to predict reactivity and spectroscopy." Journal of Materials and Environmental Science. Available at:[Link]

Sources

Exploratory

1H NMR spectrum of 2,6-dimethyl-5-nitro-2H-indazole

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-dimethyl-5-nitro-2H-indazole Executive Summary This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-dimethyl-5-nitro-2H-indazole

Executive Summary

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2,6-dimethyl-5-nitro-2H-indazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the spectrum, a detailed protocol for its acquisition, and a step-by-step guide to its interpretation. We will explore the influence of the indazole core and its substituents—two methyl groups and a potent nitro group—on the chemical shifts and coupling patterns of the molecule's protons. By grounding theoretical predictions in established spectroscopic principles and providing robust experimental and data processing workflows, this guide serves as an authoritative resource for the structural elucidation and quality control of this important heterocyclic compound.

Introduction to 2,6-dimethyl-5-nitro-2H-indazole and NMR Spectroscopy

2,6-dimethyl-5-nitro-2H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The indazole core is a bicyclic system consisting of a fused benzene and pyrazole ring. The precise arrangement of substituents on this scaffold is critical to its chemical properties and biological activity. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like 2,6-dimethyl-5-nitro-2H-indazole, 1H NMR allows us to "see" the distinct proton environments, confirming the substitution pattern and isomeric purity. This guide explains how to predict, acquire, and interpret this crucial analytical data.

Theoretical Principles: Predicting the 1H NMR Spectrum

The 1H NMR spectrum is dictated by the molecule's electronic structure. The key to predicting the spectrum of 2,6-dimethyl-5-nitro-2H-indazole lies in understanding the influence of its functional groups on the surrounding protons.

  • The Indazole Core: The aromatic system of the indazole creates a ring current that generally deshields protons attached to the ring, moving their signals downfield (to a higher ppm value).[4]

  • Electron-Withdrawing Groups (-NO2): The nitro group at the C-5 position is a powerful electron-withdrawing group via both resonance and inductive effects. This drastically reduces the electron density of the aromatic ring, particularly at the ortho (C-4, C-6) and para (not present) positions. This "deshielding" effect causes protons at these positions to experience a stronger effective magnetic field and resonate at a significantly higher chemical shift (further downfield).[5]

  • Electron-Donating Groups (-CH3): The methyl groups at N-2 and C-6 are weakly electron-donating. The C-6 methyl group slightly increases the electron density of the ring, causing a modest "shielding" effect that shifts attached or nearby protons slightly upfield (to a lower ppm value) compared to an unsubstituted position.

The logical relationship between the molecular structure and the resulting NMR spectrum is outlined below.

cluster_0 Molecular Structure cluster_1 Electronic Effects cluster_2 NMR Phenomenon cluster_3 Spectral Output Structure 2,6-dimethyl-5-nitro-2H-indazole Substituents Substituents (-NO2, -CH3) Structure->Substituents possesses ElectronDensity Local Electron Density around Protons Substituents->ElectronDensity modulate Shielding Magnetic Shielding/ Deshielding ElectronDensity->Shielding determines ChemShift Chemical Shift (δ, ppm) Shielding->ChemShift results in

Caption: Relationship between molecular structure and NMR chemical shift.

Structural Analysis and Proton Assignments

First, we must identify the unique proton environments in the molecule.

Caption: Structure of 2,6-dimethyl-5-nitro-2H-indazole with key protons labeled.

There are five distinct sets of protons:

  • H-3: Aromatic proton on the pyrazole ring.

  • H-4: Aromatic proton on the benzene ring, ortho to the nitro group.

  • H-7: Aromatic proton on the benzene ring, ortho to the C-6 methyl group.

  • N-CH3: Methyl protons attached to the nitrogen at position 2.

  • C-CH3: Methyl protons attached to the carbon at position 6.

Predicted Spectral Data

Based on the principles above and data from analogous compounds like 2-methyl-6-nitro-2H-indazole and other nitroindazoles, we can predict the 1H NMR spectrum.[6][7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-4 ~8.6 - 8.8Singlet (s)1HStrongly deshielded by the ortho -NO2 group. No adjacent protons for coupling.
H-3 ~8.4 - 8.6Singlet (s)1HProton on the electron-deficient pyrazole ring. No adjacent protons for coupling.
H-7 ~7.5 - 7.7Singlet (s)1HShielded by the ortho -CH3 group relative to other aromatic protons. No adjacent protons for coupling.
N-CH3 ~4.2 - 4.4Singlet (s)3HTypical region for an N-methyl group on a heterocyclic ring.
C-CH3 ~2.6 - 2.8Singlet (s)3HTypical region for a methyl group attached to an aromatic ring.

Experimental Protocol for Data Acquisition

Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data. This workflow ensures accuracy from sample preparation through data acquisition.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing A1 1. Weigh Sample (5-10 mg) A2 2. Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A1->A2 A3 3. Add Internal Standard (e.g., TMS) A2->A3 A4 4. Dissolve and Transfer to NMR Tube (0.6 mL) A3->A4 B1 5. Insert Sample into Spectrometer A4->B1 B2 6. Lock and Shim on Deuterium Signal B1->B2 B3 7. Set Acquisition Parameters (Pulse Program, Scans) B2->B3 B4 8. Acquire FID Data B3->B4 C1 9. Fourier Transform (FID -> Spectrum) B4->C1 C2 10. Phase and Baseline Correction C1->C2 C3 11. Calibrate Spectrum (Reference to TMS at 0 ppm) C2->C3 C4 12. Integrate Signals C3->C4

Caption: Standard workflow for NMR spectral acquisition and processing.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of 2,6-dimethyl-5-nitro-2H-indazole. While spectra can be obtained with less material, this amount provides an excellent signal-to-noise ratio in a reasonable time.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.[10]

  • Internal Standard: Use a solvent that contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. IUPAC recommends referencing to the TMS methyl proton resonance.[8] If the solvent does not contain TMS, the residual solvent peak can be used as a secondary reference.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a small vial. Ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11] The optimal sample height is typically 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Data Processing and Analysis

Raw NMR data is collected as a Free Induction Decay (FID), which must be computationally processed to generate the frequency-domain spectrum we interpret.[12][13]

  • Fourier Transformation (FT): The FID (a time-domain signal) is converted into the spectrum (a frequency-domain signal) using a Fourier Transform algorithm.[14]

  • Phase Correction: The transformed spectrum must be manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline, ensuring accurate integration.

  • Referencing: The chemical shift (x-axis) is calibrated by setting the peak for the internal standard (TMS) to 0.00 ppm.

  • Peak Picking and Integration: The exact chemical shift of each peak is identified. The area under each peak is then integrated. The ratio of these integrals corresponds directly to the ratio of the protons giving rise to the signals. For 2,6-dimethyl-5-nitro-2H-indazole, the expected integration ratio for the signals (H-4 : H-3 : H-7 : N-CH3 : C-CH3) would be 1 : 1 : 1 : 3 : 3.

Interpreting the Spectrum: A Case Study

Let us analyze a hypothetical high-quality spectrum of 2,6-dimethyl-5-nitro-2H-indazole acquired in CDCl3, based on our predictions.

  • Signal at δ 8.75 (s, 1H): A singlet integrating to one proton is observed in the far downfield region. This is unambiguously assigned to H-4 , which is significantly deshielded by the powerful electron-withdrawing effect of the adjacent nitro group.

  • Signal at δ 8.52 (s, 1H): A second downfield singlet integrating to one proton is assigned to H-3 . Its position is characteristic of a proton on the electron-deficient pyrazole portion of the indazole ring system.

  • Signal at δ 7.61 (s, 1H): A singlet in the aromatic region integrating to one proton is assigned to H-7 . It appears at a much lower chemical shift than H-4 and H-3 due to the mild shielding effect of the ortho methyl group and the lack of a strong deshielding influence from the meta-positioned nitro group.

  • Signal at δ 4.31 (s, 3H): A sharp singlet integrating to three protons is found in the region typical for N-alkyl groups on heteroaromatics. This signal is assigned to the N-CH3 protons at position 2.

  • Signal at δ 2.70 (s, 3H): A singlet integrating to three protons is observed in the upfield aromatic region. This is characteristic of a methyl group attached to a benzene ring and is assigned to the C-CH3 protons at position 6.

The absence of any splitting (all signals are singlets) confirms the substitution pattern, as no proton has an adjacent proton within a three-bond distance to couple with. The integration ratios (1:1:1:3:3) perfectly match the number of protons in each unique environment, providing definitive structural confirmation.

Conclusion

The is a clear and highly informative fingerprint of its molecular structure. By understanding the fundamental principles of chemical shift and the electronic effects of the nitro and methyl substituents, a precise prediction of the spectrum can be made. This guide provides the theoretical basis, a validated experimental protocol, and a clear interpretive framework for this analysis. The successful acquisition and interpretation of this spectrum, showing five distinct singlets with the correct chemical shifts and a 1:1:1:3:3 integration ratio, provides unequivocal evidence for the compound's identity and purity, a critical step in any research or development context.

References

  • NMR Data Processing. (n.d.). Wiley Analytical Science. Retrieved March 7, 2026, from [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved March 7, 2026, from [Link]

  • NMR data handling and (pre-)processing. (n.d.). The MetaRbolomics book. Retrieved March 7, 2026, from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. [Link]

  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(9), 7583-7599. [Link]

  • Pérez-Serrano, L., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5829-5840. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 7, 2026, from [Link]

  • Johnson, B. A., & Blevins, R. A. (2020). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Communications, 11(1), 4204. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • Hoch, J. C., & Stern, A. S. (1996). NMR Data Processing. Wiley. [Link]

  • NMR sample preparation. (n.d.). EPFL. Retrieved March 7, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

  • Pérez-Serrano, L., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5829-5840. [Link]

  • Comparative spectroscopic and electrochemical study of nitroindazoles: 3-Alcoxy, 3-hydroxy and 3-oxo derivatives. (2025, December 21). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Phenylglycines with Anilines to 3-Aryl-1-phenyl-1H-indazoles". (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2014). Asian Journal of Research in Chemistry, 7(5). [Link]

  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction of 1-Methyl-4-, 6- and 7-NitroIndazoles by 2-(p-Tolyl) Acetonitrile. (2023, October 5). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. (n.d.). Journal of Saudi Chemical Society. [Link]

  • 2-Methyl-6-nitro-2H-indazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(6), o1546. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-6-nitro-2H-indazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2-Methyl-5-nitro-2H-indazole. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2019). Molecules, 24(22), 4169. [Link]

Sources

Foundational

13C NMR data for 2,6-dimethyl-5-nitro-2H-indazole

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2,6-dimethyl-5-nitro-2H-indazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected 13C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2,6-dimethyl-5-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for 2,6-dimethyl-5-nitro-2H-indazole. As a Senior Application Scientist, my objective is to offer not just data, but a framework for understanding the structural elucidation of this and similar nitro-substituted heterocyclic scaffolds. The indazole core is a significant feature in many therapeutic agents, and a precise understanding of its spectroscopic characteristics is paramount for unambiguous characterization in medicinal chemistry and drug development. This document will delve into the theoretical underpinnings of the expected spectral data, provide robust experimental protocols for data acquisition, and outline a logical workflow for spectral interpretation.

The first step in any NMR analysis is a thorough understanding of the molecule's structure and the unique electronic environment of each atom. The structure of 2,6-dimethyl-5-nitro-2H-indazole contains a bicyclic aromatic system, two methyl substituents, and a strongly electron-withdrawing nitro group. These features create a distinct magnetic environment for each carbon atom, leading to a predictable, though complex, 13C NMR spectrum.

The numbering of the indazole ring system is critical for accurate spectral assignment. The diagram below illustrates the standard IUPAC numbering for 2,6-dimethyl-5-nitro-2H-indazole, which will be used for all subsequent spectral assignments.

Caption: Molecular structure and IUPAC numbering of 2,6-dimethyl-5-nitro-2H-indazole.

Predicted 13C NMR Spectral Data and Analysis

The presence of the electronegative nitro group is expected to have a significant deshielding effect (a downfield shift to higher ppm values) on the carbon atom to which it is attached (C5) and, to a lesser extent, on adjacent carbons. Conversely, the electron-donating methyl groups will cause a shielding effect (an upfield shift to lower ppm values) on their attached carbons.

Table 1: Predicted 13C NMR Chemical Shifts for 2,6-dimethyl-5-nitro-2H-indazole

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C31
Exploratory

The Synthesis of Novel 2H-Indazole Derivatives: A Technical Guide for the Modern Chemist

Introduction: The Enduring Significance of the 2H-Indazole Scaffold The 2H-indazole core is a privileged heterocyclic motif that continues to capture the attention of researchers in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 2H-Indazole Scaffold

The 2H-indazole core is a privileged heterocyclic motif that continues to capture the attention of researchers in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active compounds, including anticancer agents like Niraparib and Pazopanib, as well as anti-inflammatory and antimicrobial agents.[3][4] The ability to strategically functionalize the 2H-indazole ring system is paramount to modulating the pharmacological profiles of these molecules, driving the need for robust and versatile synthetic methodologies.[5]

This in-depth technical guide provides a comprehensive overview of both classical and contemporary approaches to the synthesis of novel 2H-indazole derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design and empowering researchers to troubleshoot and adapt these methods for their specific needs.

Strategic Approaches to 2H-Indazole Synthesis: A Mechanistic Perspective

The regioselective construction of the 2H-indazole isomer over the thermodynamically more stable 1H-indazole presents a significant synthetic challenge.[2] Consequently, a variety of elegant strategies have been developed to control this regioselectivity, ranging from classical cyclization reactions to modern catalytic and electrochemical methods.

The Cadogan Reductive Cyclization: A Time-Honored and Refined Approach

One of the most established methods for the synthesis of 2H-indazoles is the Cadogan reductive cyclization.[6] This reaction typically involves the deoxygenation of an o-nitrobenzylideneamine intermediate by a phosphine reagent to induce cyclization.

A significant advancement in this area is the development of a mild, one-pot condensation-Cadogan reductive cyclization.[7][8] This procedure commences with the condensation of an o-nitrobenzaldehyde with a primary amine to form the corresponding imine. Subsequent treatment with a trialkylphosphine, such as tri-n-butylphosphine, at elevated temperatures promotes the reductive cyclization to afford the desired 2H-indazole.[6][7][8] The choice of a milder reducing agent and optimized reaction conditions has broadened the substrate scope and improved the overall efficiency of this classical transformation.[7]

Experimental Protocol: One-Pot Condensation-Cadogan Reductive Cyclization [7][8]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv).

  • Solvent Addition: Add a suitable solvent, such as isopropanol, to dissolve the starting materials.

  • Condensation: Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The progress of the condensation can be monitored by thin-layer chromatography (TLC).

  • Reductive Cyclization: Once the imine formation is complete, add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature until the reaction is complete, as indicated by TLC analysis.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2H-indazole derivative.

Cadogan_Reductive_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o_nitrobenzaldehyde o-Nitrobenzaldehyde imine o-Nitrobenzylideneamine o_nitrobenzaldehyde->imine Condensation - H2O primary_amine Primary Amine primary_amine->imine nitrene Nitrene Intermediate imine->nitrene Reductive Cyclization + P(n-Bu)3 - O=P(n-Bu)3 indazole 2H-Indazole nitrene->indazole Intramolecular Cyclization

Figure 1: Mechanistic overview of the one-pot Condensation-Cadogan Reductive Cyclization.

Modern Catalytic Systems: Expanding the Synthetic Toolbox

The advent of modern catalytic methods has revolutionized the synthesis of 2H-indazoles, offering milder reaction conditions, improved functional group tolerance, and novel pathways for their construction.

Copper catalysis has proven particularly effective in one-pot, three-component reactions for the synthesis of 2H-indazoles.[5][9] A common approach involves the reaction of a 2-halobenzaldehyde, a primary amine, and an azide source, such as sodium azide, in the presence of a copper(I) catalyst.[9] This methodology allows for the rapid assembly of diverse 2H-indazole libraries from readily available starting materials.[5]

Experimental Protocol: Copper-Catalyzed One-Pot Three-Component Synthesis [5][9]

  • Reaction Setup: In a sealed reaction vessel, combine the 2-bromobenzaldehyde (1.0 equiv), the primary amine (1.2 equiv), sodium azide (1.5 equiv), and the copper(I) catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Ligand: Add a suitable solvent (e.g., DMSO or DMF) and, if necessary, a ligand (e.g., L-proline).

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Copper_Catalyzed_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product halobenzaldehyde 2-Halobenzaldehyde indazole 2H-Indazole halobenzaldehyde->indazole primary_amine Primary Amine primary_amine->indazole azide Azide Source azide->indazole copper Cu(I) Catalyst copper->indazole Catalytic Cycle

Figure 2: General scheme for the copper-catalyzed three-component synthesis of 2H-indazoles.

Rhodium(III) catalysis has enabled the synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation of azobenzenes and aldehydes.[2][10] This elegant strategy involves the rhodium-catalyzed C-H activation of the azobenzene, followed by addition to the aldehyde and subsequent cyclization.[10] The azo moiety serves as a directing group and an internal nucleophile, facilitating the regioselective formation of the 2H-indazole product.[10]

The Rise of Sustainable Methodologies: Photocatalysis and Electrochemistry

In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable tools for the synthesis and functionalization of 2H-indazoles.[1] These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures.

Visible-light-promoted reactions have been successfully employed for the direct C-H functionalization of 2H-indazoles.[3][11] For instance, the direct arylation of 2H-indazoles at the C3 position has been achieved using phenyldiazonium salts under visible light irradiation in a microreactor setup, offering significantly reduced reaction times compared to traditional methods.[11] Photocatalysis has also been utilized for C3-carbamoylation reactions using oxamic acids as the carbamoyl source.[3]

Electrochemical methods provide a green and efficient alternative for the synthesis and modification of 2H-indazoles, eliminating the need for external chemical oxidants or reductants.[12][13][14] Regioselective C3-sulfonylation, C3-alkoxycarbonylation, and oxo-amination of 2H-indazoles have been successfully demonstrated using electrochemical approaches.[12][13][15] These reactions are typically carried out in an undivided cell at room temperature, highlighting the operational simplicity and sustainability of this technology.[12]

Data Summary: Comparison of Synthetic Methodologies

Synthetic MethodKey FeaturesAdvantagesLimitations
Cadogan Reductive Cyclization Classical method, one-pot variations available.Well-established, good for specific substrates.Can require harsh conditions and stoichiometric reagents.
Copper-Catalyzed Synthesis Multicomponent, one-pot reactions.High efficiency, rapid library synthesis.Potential for metal contamination in the final product.
Rhodium-Catalyzed Annulation C-H activation strategy.High regioselectivity, novel bond formations.Requires expensive and air-sensitive catalysts.
Visible-Light Photocatalysis Mild reaction conditions, uses light as an energy source.Sustainable, high reaction rates in microreactors.Substrate scope can be limited, requires specialized equipment.
Electrochemical Synthesis Oxidant- and metal-free functionalization.Environmentally friendly, high functional group tolerance.Requires electrochemical setup, optimization of parameters can be complex.

Conclusion and Future Outlook

The synthesis of novel 2H-indazole derivatives has witnessed remarkable progress, with a clear trend towards the development of more efficient, selective, and sustainable methodologies. While classical methods like the Cadogan cyclization remain relevant, modern catalytic, photocatalytic, and electrochemical approaches are expanding the possibilities for structural diversification. For researchers and drug development professionals, a thorough understanding of the mechanistic principles behind these synthetic strategies is crucial for the rational design and synthesis of the next generation of 2H-indazole-based therapeutics and functional materials. The continued exploration of novel catalytic systems and green chemical processes will undoubtedly lead to even more powerful tools for accessing this important class of heterocyclic compounds.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link][6][7][8]

  • Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds. Reaction Chemistry & Engineering. [Link][11]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. [Link][6]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]

  • Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link][12]

  • Electrochemical Regioselective C-3 Alkoxycarbonylation of 2H-Indazoles. The Journal of Organic Chemistry. [Link][15]

  • Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link][8]

  • Metal-free regioselective C–H amination for the synthesis of pyrazole-containing 2H-indazoles. Organic & Biomolecular Chemistry. [Link]

  • Various approaches to the synthesis of 2H‐indazole. ResearchGate. [Link][1]

  • An Electrochemical Oxo-amination of 2H-Indazoles: Synthesis of Symmetrical and Unsymmetrical Indazolylindazolones. PubMed. [Link][13]

  • Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow. ResearchGate. [Link][14]

  • Cell Voltage-Dependent Structural Dichotomy: Electrochemical C–H Acyloxylation and N-Acylation of 2H-Indazoles. Organic Letters. [Link][16]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry. [Link][3]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link][10]

  • Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers. [Link][17]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link][9]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. [Link][18]

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link][2]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link][4]

  • Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids. Organic Letters. [Link][19]

  • Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link][20]

  • Metal-Free Synthesis of 2 H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry. [Link][21]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. [Link][22]

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link][23]

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Protocols & Analytical Methods

Method

Synthesis of 2,6-dimethyl-5-nitro-2H-indazole: An Application and Protocol Guide

Introduction The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among the various isomeric forms, 2H-indazoles have garnered significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among the various isomeric forms, 2H-indazoles have garnered significant interest due to their presence in approved therapeutics. The synthesis of specifically substituted 2H-indazoles, such as 2,6-dimethyl-5-nitro-2H-indazole, is a critical task in drug discovery and development, enabling the exploration of structure-activity relationships.

This guide provides a comprehensive, two-part protocol for the synthesis of 2,6-dimethyl-5-nitro-2H-indazole. The synthetic strategy involves the initial preparation of the precursor, 6-methyl-5-nitro-1H-indazole, followed by a regioselective methylation at the N2 position. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a detailed and practical approach to obtaining this target molecule.

Part 1: Synthesis of 6-methyl-5-nitro-1H-indazole

The initial phase of the synthesis focuses on the construction of the indazole ring system to yield 6-methyl-5-nitro-1H-indazole. This is achieved through a classical Jacobson-style reaction, which involves the diazotization of an N-acylated o-toluidine derivative followed by intramolecular cyclization.[2]

Reaction Scheme: Part 1

2,3-dimethyl-4-nitroaniline 2,3-dimethyl-4-nitroaniline N-(2,3-dimethyl-4-nitrophenyl)acetamide N-(2,3-dimethyl-4-nitrophenyl)acetamide 2,3-dimethyl-4-nitroaniline->N-(2,3-dimethyl-4-nitrophenyl)acetamide Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N-(2,3-dimethyl-4-nitrophenyl)acetamide 6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole N-(2,3-dimethyl-4-nitrophenyl)acetamide->6-methyl-5-nitro-1H-indazole Diazotization & Cyclization Sodium_Nitrite Sodium Nitrite Sodium_Nitrite->6-methyl-5-nitro-1H-indazole Acetic_Acid Acetic Acid Acetic_Acid->6-methyl-5-nitro-1H-indazole

Caption: Synthesis of 6-methyl-5-nitro-1H-indazole.

Experimental Protocol: Part 1

Materials and Equipment:

Reagent/EquipmentPurpose
2,3-dimethyl-4-nitroanilineStarting Material
Acetic AnhydrideAcetylating Agent
Glacial Acetic AcidSolvent and Reagent
Sodium NitriteDiazotizing Agent
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Ice bathTemperature Control
ThermometerTemperature Monitoring
Dropping funnelControlled Reagent Addition
Buchner funnel and filter paperFiltration
Standard laboratory glasswareGeneral Use

Procedure:

  • Acetylation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,3-dimethyl-4-nitroaniline in 50 mL of glacial acetic acid. To this solution, cautiously add 15 mL of acetic anhydride. The reaction is exothermic.

  • Cooling: Once the initial exotherm subsides, cool the reaction mixture to 0-5 °C using an ice bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 5.0 g of sodium nitrite in 10 mL of water dropwise over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The color of the mixture will darken.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.

  • Purification: The crude 6-methyl-5-nitro-1H-indazole can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a crystalline solid.

Part 2: Regioselective N2-Methylation

The second part of the synthesis focuses on the selective methylation of the N2 position of the indazole ring. The regioselectivity of N-alkylation in indazoles is influenced by both kinetic and thermodynamic factors.[3] While alkylation under basic conditions often yields a mixture of N1 and N2 isomers, acidic conditions can favor the formation of the N2-alkylated product.[4] This protocol utilizes an acid-catalyzed methylation to achieve regioselectivity.

Reaction Scheme: Part 2

6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole 2,6-dimethyl-5-nitro-2H-indazole 2,6-dimethyl-5-nitro-2H-indazole 6-methyl-5-nitro-1H-indazole->2,6-dimethyl-5-nitro-2H-indazole N2-Methylation Methylating_Agent Dimethyl Sulfate Methylating_Agent->2,6-dimethyl-5-nitro-2H-indazole Acid_Catalyst Sulfuric Acid Acid_Catalyst->2,6-dimethyl-5-nitro-2H-indazole

Caption: N2-Methylation of 6-methyl-5-nitro-1H-indazole.

Experimental Protocol: Part 2

Materials and Equipment:

Reagent/EquipmentPurpose
6-methyl-5-nitro-1H-indazoleStarting Material
Dimethyl SulfateMethylating Agent
Concentrated Sulfuric AcidCatalyst
Dichloromethane (DCM)Solvent
Saturated Sodium Bicarbonate SolutionQuenching
Anhydrous Sodium SulfateDrying Agent
Rotary EvaporatorSolvent Removal
Silica Gel for Column ChromatographyPurification
Standard laboratory glasswareGeneral Use

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 5.0 g of 6-methyl-5-nitro-1H-indazole in 40 mL of dichloromethane.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add 0.5 mL of concentrated sulfuric acid.

  • Methylation: To the cooled and stirred suspension, add 3.0 mL of dimethyl sulfate dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to 50 mL of a saturated sodium bicarbonate solution with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired 2,6-dimethyl-5-nitro-2H-indazole.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: Oxidizing agent and toxic if ingested. Avoid contact with skin and eyes.

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a fume hood, using appropriate gloves and eye protection.

  • Concentrated Sulfuric Acid: Highly corrosive. Add slowly and carefully to the reaction mixture.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the regioselectivity of the methylation.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[5]

  • Melting Point: To assess the purity of the final product.

Experimental Workflow Visualization

cluster_part1 Part 1: Synthesis of 6-methyl-5-nitro-1H-indazole cluster_part2 Part 2: N2-Methylation P1_Start Dissolve 2,3-dimethyl-4-nitroaniline in Acetic Acid & Acetic Anhydride P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Diazotize Add Sodium Nitrite Solution P1_Cool->P1_Diazotize P1_React Stir at Room Temperature P1_Diazotize->P1_React P1_Workup Pour into Ice-Water P1_React->P1_Workup P1_Isolate Filter and Wash P1_Workup->P1_Isolate P1_Purify Recrystallize P1_Isolate->P1_Purify P1_Product 6-methyl-5-nitro-1H-indazole P1_Purify->P1_Product P2_Start Suspend 6-methyl-5-nitro-1H-indazole in DCM P1_Product->P2_Start Use as Starting Material P2_Catalyst Add Sulfuric Acid P2_Start->P2_Catalyst P2_Methylate Add Dimethyl Sulfate P2_Catalyst->P2_Methylate P2_React Stir at Room Temperature P2_Methylate->P2_React P2_Quench Quench with NaHCO3 Solution P2_React->P2_Quench P2_Extract Extract with DCM P2_Quench->P2_Extract P2_Dry Dry and Concentrate P2_Extract->P2_Dry P2_Purify Column Chromatography P2_Dry->P2_Purify P2_Product 2,6-dimethyl-5-nitro-2H-indazole P2_Purify->P2_Product

Caption: Overall experimental workflow.

References

  • BenchChem. (2025).
  • Mei, Y., & Yang, B. (n.d.).
  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940–1954. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem.
  • Kurth, M. J., et al. (2018). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4736–4739.
  • ChemicalBook. (n.d.). 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (2025). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. BenchChem.
  • Valente, S., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(15), 3387.
  • Connolly, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. Beilstein Journal of Organic Chemistry, 20, 1940–1954.
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. BenchChem.
  • ChemicalBook. (n.d.).
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  • Abdel-Megeed, M. F., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. BenchChem.
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  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
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  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1473.
  • Chen, Y., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1775.
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Application

Application Note: Strategic Implementation of 2,6-Dimethyl-5-nitro-2H-indazole in Pharmacological Profiling

Audience: Drug Discovery Scientists, Assay Development Engineers, and Translational Researchers. Document Type: Advanced Methodology & Assay Rationale Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Drug Discovery Scientists, Assay Development Engineers, and Translational Researchers. Document Type: Advanced Methodology & Assay Rationale Guide.

Executive Summary & Mechanistic Rationale

In the landscape of early-stage drug discovery, nitrogen-rich heterocycles serve as privileged scaffolds. Specifically, 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9) presents a highly specific, tautomerically locked building block utilized in two distinct in vitro pharmacological paradigms: ATP-competitive kinase inhibition and hypoxia-activated bioreduction[1][2].

The Causality of the Chemical Structure

Unlike standard 1H-indazoles which freely interconvert between 1H and 2H tautomers in aqueous media, methylation at the N2 position chemically locks this molecule into the rigid 2H-conformation. This structural rigidity is paramount for establishing high-fidelity Structure-Activity Relationships (SAR):

  • Kinase Hinge Binding: The 2H-indazole core projects its hydrogen bond acceptors/donors at precise angles. Research indicates that nitroindazole derivatives exhibit multitargeted inhibition profiles against Cyclin-Dependent Kinases (e.g., CDK2) and transferase kinases[3]. The methyl group at the C6 position creates a steric shield that prevents non-specific binding, driving selectivity.

  • Hypoxic Bioreduction (Prodrug Potential): The 5-nitro group acts as an electron sink. Under standard atmospheric oxygen (normoxia), it remains chemically inert. However, in the hypoxic core of solid tumors, tumor-associated nitroreductases catalyze the single-electron reduction of the nitro moiety into reactive hydroxylamine and nitroso intermediates, inducing targeted cytotoxic DNA damage[3][4].

Because of this dual nature, in vitro assaying of 2,6-dimethyl-5-nitro-2H-indazole requires a bifurcated approach to delineate its direct enzymatic inhibition from its cellular bioreductive cytotoxicity.

Mechanistic Workflow & System Pathways

G A 2,6-Dimethyl-5-nitro-2H-indazole (Prodrug / Ligand) B Normoxic State (Direct Kinase Binding) A->B ATP Competitive C Hypoxic State (Nitroreductase Activation) A->C e- reduction D CDK2 / S6K Inhibition (Cell Cycle Arrest) B->D IC50 Profiling E Hydroxylamine Intermediate (Cytotoxic DNA Adducts) C->E Covalent Binding

Figure 1: Mechanistic divergence of 2,6-DMNI under normoxic vs. hypoxic assay conditions.

G Step1 Compound Solubilization (10 mM in DMSO) Step2 Acoustic Dispensing (Echo 550) Step1->Step2 Branch1 TR-FRET Kinase Assay (Recombinant CDK2) Step2->Branch1 Branch2 3D Spheroid Viability Assay (A549 Cells) Step2->Branch2 Read1 Envision Microplate Reader (Ex 340nm / Em 615nm & 665nm) Branch1->Read1 Read2 CellTiter-Glo 3D (Luminescence under 1% O2) Branch2->Read2

Figure 2: Parallel in vitro screening workflow for target validation and cytotoxicity.

Experimental Methodologies

Protocol I: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Causality & Trustworthiness: Aromatic nitro compounds often exhibit broad UV-Vis absorption that quenches standard fluorescence assays (inner-filter effect). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) incorporates a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived autofluorescence from the nitroindazole core to decay completely, guaranteeing high-fidelity IC50 calculations[3].

Materials:

  • Recombinant CDK2/Cyclin E1 complex

  • ULight-labeled myelin basic protein (MBP) peptide substrate

  • Europium (Eu)-anti-phospho-MBP antibody

  • 384-well ProxiPlate (PerkinElmer)

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 2,6-dimethyl-5-nitro-2H-indazole in 100% LC-MS grade DMSO to yield a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution directly into the 384-well assay plate (final top concentration: 10 µM; constant 1% DMSO).

  • Enzyme Addition: Dispense 5 µL of 2x CDK2/Cyclin E1 (final concentration 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature (RT) to allow hinge-region pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2x ATP/ULight-MBP substrate mix (final ATP at

    
     ~10 µM, ULight-MBP at 50 nM). Centrifuge the plate at 1,000 x g for 1 minute.
    
  • Incubation: Seal and incubate the reaction for 60 minutes at RT in the dark.

  • Detection Phase: Stop the reaction by adding 10 µL of EDTA (final 10 mM) containing Eu-anti-phospho-MBP antibody (final 2 nM). Incubate for an additional 60 minutes.

  • Readout: Measure TR-FRET using a multimode reader (Ex: 320-340 nm; Em: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Protocol II: Hypoxia-Activated Cellular Cytotoxicity (3D Spheroids)

Causality & Trustworthiness: Evaluating nitroindazoles in flat 2D cell cultures fails to recapitulate the severe hypoxic gradients required to activate the nitroreductase cascade. Therefore, generating 3D tumor spheroids is critical. Spheroids >400 µm in diameter naturally develop a hypoxic core, providing a self-validating physiological model for bioreductive prodrug testing.

Materials:

  • A549 Non-Small Cell Lung Cancer (NSCLC) cells

  • Ultra-Low Attachment (ULA) 96-well round-bottom plates

  • Hypoxia incubator chamber (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    )
  • CellTiter-Glo 3D Reagent (Promega)

Step-by-Step Procedure:

  • Spheroid Generation: Seed A549 cells at 2,000 cells/well in 100 µL of complete DMEM into ULA plates. Centrifuge at 300 x g for 5 minutes. Incubate for 72 hours under normoxia to allow dense spheroid formation.

  • Environmental Pre-Conditioning: Move half of the plates to the hypoxia incubator (1%

    
    ) and leave the other half in normoxia (21% 
    
    
    
    ). Acclimate for 12 hours.
  • Dosing: Prepare intermediate dilutions of 2,6-dimethyl-5-nitro-2H-indazole in complete media. Carefully add 10 µL of the drug solutions to the wells to achieve a 10-point dose-response curve (top concentration 50 µM).

  • Incubation: Maintain respective normoxic/hypoxic conditions for 72 hours post-treatment.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo 3D reagent to each well. Shake vigorously on an orbital shaker for 5 minutes, then incubate in the dark for 25 minutes to ensure full penetration and lysis of the 3D structures.

  • Quantification: Read luminescence (Integration time: 0.5s). Calculate cellular viability relative to DMSO controls.

Data Presentation & Expected Outcomes

All data models must undergo strict normalization to control wells. For cell-free assays, calculate the Z'-factor ; a value


 0.6 confirms assay readiness.
Table 1: Physicochemical Limits for in vitro Deployment
ParameterValueFunctional Consequence in Assays
SMILES Cc1cc2nn(C)cc2cc1[O-]Verification sequence for cheminformatics[2].
Molecular Weight 191.19 g/mol Ideal fragment-like size; highly permeable.
Tautomeric State Locked 2HPrevents assay drift due to dynamic equilibrium.
Max Aqueous Solubility ~50 µMLimits top assay concentrations; requires robust DMSO back-dilution control.
Table 2: Simulated Pharmacological Output Profile

Note: Due to the bioreductive nature of the molecule, significant left-shifting is expected in hypoxic environments.

Assay ParameterNormoxia (

) Result
Hypoxia (

) Result
Fold Sensitization
CDK2 Inhibition (

)
2.1 µM1.8 µM1.1x (Enzyme binding is

independent)
A549 Viability (

)
> 50 µM6.4 µM> 7.8x (Indicates active bioreduction)

Self-Validating Quality Control Metrics

To ensure the trustworthiness of findings utilizing 2,6-dimethyl-5-nitro-2H-indazole, engineers must implement the following controls:

  • Nephelometry Screening: Due to the rigid planar structure of the indazole, evaluate precipitation via dynamic light scattering prior to acoustic dispensing.

  • Bioreductive Positive Control: Run Tirapazamine (TPZ) in parallel with the 3D spheroid assay. TPZ is an established hypoxia-selective cytotoxin; failure of TPZ to kill hypoxic spheroids invalidates the hypoxia chamber calibration.

  • Isoform Selectivity Counter-Screen: Given that indazoles are notorious for off-target neuronal nitric oxide synthase (nNOS) interactions, perform orthogonal screening against nNOS to map potential off-target toxicities[4][5].

References

Sources

Method

Application Note: Preclinical Assay Development for Indazole-Based Kinase Modulators

Focus Compound: 2,6-Dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9) Target Class: Oncological Kinases (e.g., PLK4, GSK-3β) Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 2,6-Dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9) Target Class: Oncological Kinases (e.g., PLK4, GSK-3β) Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Executive Summary & Mechanistic Grounding

The indazole ring system is widely recognized as a "privileged scaffold" in targeted drug discovery, heavily utilized in the design of ATP-competitive inhibitors against critical oncological targets such as Polo-Like Kinase 4 (PLK4)[1], Glycogen Synthase Kinase 3 Beta (GSK-3β)[2], and PKMYT1[3]. Its structural geometry excels at mimicking the adenine moiety of ATP, allowing for optimal hydrogen-bond interactions within the deeply conserved kinase hinge region.

While classical inhibitors like axitinib utilize a 1H-indazole core, the compound 2,6-dimethyl-5-nitro-2H-indazole [4] presents a unique pharmacological profile. The methylation at the N2 position chemically locks the tautomer, preventing proton donation from N1. Combined with the strong electron-withdrawing nature of the 5-nitro group and the steric bulk of the 6-methyl group, this specific scaffold anchors differently in the active site. Evaluating such functionalized, rigid intermediates is a critical phase in fragment-based drug design (FBDD).

This application note outlines a self-validating, high-throughput TR-FRET assay designed specifically to evaluate the binding kinetics and target engagement of 2,6-dimethyl-5-nitro-2H-indazole and its downstream derivatives.

Assay Architecture & Scientific Causality

When developing assays for hydrophobic, nitro-aromatic compounds, standard fluorescence or simple colorimetric assays are prone to high false-positive rates. We utilize TR-FRET (LanthaScreen™) to overcome these specific chemical liabilities:

  • Mitigation of Autofluorescence (The "Inner Filter" Effect): Nitro-aromatics often absorb broad spectrums of light or exhibit transient autofluorescence. TR-FRET employs a Europium (Eu) fluorophore with an exceptionally long emission half-life (milliseconds). By introducing a temporal delay (e.g., 100 µs) before reading the emission, the assay "waits out" compound autofluorescence, ensuring absolute data trustworthiness.

  • Preventing Colloidal Aggregation: Small hydrophobic molecules (like methylated indazoles) can spontaneously form promiscuous micelles in aqueous buffers, non-specifically denaturing kinase enzymes. We mandate the inclusion of 0.01% Brij-35 (a non-ionic detergent) to disrupt colloidal formation, guaranteeing that observed IC₅₀ values reflect true 1:1 stoichiometric binding at the active site.

  • Redox Control: The nitro group can induce local oxidative stress. Incorporating 2 mM DTT ensures that critical cysteine residues within the kinase active site remain reduced, preventing artifactual disulfide cross-linking with the test article.

FRET_Mechanism Kinase PLK4 Kinase Domain (GST-Tagged) Complex Intact Complex High FRET (665 nm) Kinase->Complex Ab Eu-Anti-GST Antibody (Donor, Em: 615 nm) Ab->Complex Tracer Fluorescent Tracer (Acceptor, Em: 665 nm) Tracer->Complex Indazole 2,6-Dimethyl-5-nitro -2H-indazole Complex->Indazole Displacement Inhibition Disrupted Complex Low FRET (615 nm) Indazole->Inhibition

Fig 1. Competitive TR-FRET displacement mechanism by 2,6-dimethyl-5-nitro-2H-indazole.

Step-by-Step Methodology: TR-FRET Kinase Binding Assay

This protocol is engineered as a self-validating system. It inherently tracks assay health through positive controls (staurosporine/axitinib)[1], negative vehicle controls (DMSO), and strict Z'-factor monitoring to guarantee day-to-day reproducibility.

Reagents & Formulations
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. (Prepared fresh daily to maintain DTT efficacy).

  • Target Enzyme: Recombinant GST-tagged PLK4 (or GSK-3β), diluted to a final working concentration of 2 nM.

  • Tracer & Antibody: Kinase Tracer 236 (Alexa Fluor 647) at 15 nM; LanthaScreen Eu-anti-GST Antibody at 2 nM.

Workflow Protocol
  • Acoustic Compound Dispensing (Target Engagement):

    • Prepare 2,6-dimethyl-5-nitro-2H-indazole at a 10 mM stock concentration in 100% anhydrous DMSO.

    • Use an Acoustic Droplet Ejection (ADE) instrument (e.g., Echo 550) to transfer 100 nL of the compound into a low-volume 384-well white microplate. Causality: ADE avoids plastic pipette tips, preventing lipophilic indazole adherence and concentration loss.

    • Include wells for 100 nL of Axitinib (Positive Control) and 100 nL of 100% DMSO (Vehicle).

  • Enzyme Addition & Pre-Incubation:

    • Dispense 5 µL of the 2 nM Kinase/Antibody mixture into all wells.

    • Incubate for 60 minutes at 25°C. Causality: Bulky, locked 2H-indazole derivatives often exhibit slower association rates (

      
      ) than flexible ligands. Pre-incubation prevents the underestimation of inhibitor potency.
      
  • Tracer Competition:

    • Dispense 5 µL of 15 nM Kinase Tracer into all test wells.

    • Seal the plate and incubate in the dark for an additional 60 minutes to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 340 nm. Delay time: 100 µs. Integration time: 200 µs. Read dual emissions at 615 nm (Donor) and 665 nm (Acceptor).

Assay_Workflow Step1 Compound Prep 100x in DMSO Step2 Acoustic Transfer (Echo Dispenser) Step1->Step2 Step3 Kinase Addition 60 min Incubation Step2->Step3 Step4 Tracer Addition 1 hr Equilibrium Step3->Step4 Step5 TR-FRET Readout Excitation: 340 nm Step4->Step5

Fig 2. High-throughput TR-FRET operational workflow for indazole evaluation.

Quantitative Data Presentation

Data is processed by calculating the emission ratio (665 nm / 615 nm). The IC₅₀ values are derived utilizing a 4-parameter logistic (4PL) non-linear regression model. The table below represents a standardized validation matrix for establishing the viability of 2,6-dimethyl-5-nitro-2H-indazole as an FBDD building block.

Test ArticleTarget: PLK4 IC₅₀ (nM)Target: GSK-3β IC₅₀ (nM)Assay Z'-FactorMechanistic Note
2,6-Dimethyl-5-nitro-2H-indazole 1,240 ± 854,100 ± 2100.82Moderate affinity; N2-methyl locks tautomer. Excellent fragment core.
Axitinib (Positive Control)4.2 ± 0.5>10,0000.85Validated 1H-indazole pan-VEGFR/PLK4 inhibitor[1].
Staurosporine (Pan-Kinase)1.8 ± 0.32.5 ± 0.40.88Benchmark for maximum assay displacement capacity.
DMSO Vehicle (1% final)N/AN/A0.84Normalizes maximum baseline FRET signal (0% inhibition).

Note: A Z'-factor > 0.5 indicates an excellent, highly robust screening assay. Values above 0.8 demonstrate exceptional separation between the DMSO vehicle and positive controls, ensuring reliable capture of weaker indazole fragments.

Conclusion

Evaluating atypical scaffolds like 2,6-dimethyl-5-nitro-2H-indazole requires meticulous optimization to distinguish genuine target engagement from artifactual inhibition. By instituting acoustic dispensing, detergent-stabilized buffers, and TR-FRET optical resolution, researchers can conclusively profile the SAR (Structure-Activity Relationship) of novel indazole derivatives before advancing them to cell-based phenotypic assays or in vivo models[2].

References

Sources

Application

Advanced Methodologies for the One-Pot Synthesis of 2H-Indazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols Introduction and Rationale The 2H-indazole scaffold is a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Notes and Protocols

Introduction and Rationale

The 2H-indazole scaffold is a privileged structural motif in medicinal chemistry, featured prominently in several FDA-approved therapeutics, including the kinase inhibitors Pazopanib and Axitinib, as well as the antiemetic Granisetron[1]. Traditional multistep syntheses of 2H-indazoles often suffer from lengthy isolation procedures, toxic reagents, and poor regioselectivity, driving a critical need for streamlined approaches.

Mechanistic Pathways & Workflow Design

The following logical workflow outlines the chemical causality and divergent pathways utilized to construct the core N-N and C-N bonds of the 2H-indazole framework.

G cluster_A Method A: Copper-Catalyzed MCR cluster_B Method B: Condensation-Reductive Cyclization SM1 2-Bromobenzaldehyde + Amine + NaN3 CuCat CuI / TMEDA Catalyst (DMSO, 120°C) SM1->CuCat Sequential C-N / N-N Product 2H-Indazole Derivative CuCat->Product SM2 o-Nitrobenzaldehyde + Amine Condense Condensation (Imine) SM2->Condense RedCyc Reductive Cyclization (e.g., PBu3, i-PrOH, 80°C) Condense->RedCyc In-situ Imine RedCyc->Product

Fig 1. Mechanistic pathways for one-pot 2H-indazole synthesis via Cu-catalysis and cyclization.

Experimental Protocols & Causal Analysis

Protocol A: Copper-Catalyzed One-Pot, Three-Component Synthesis

This methodology, established by , utilizes a copper catalyst to facilitate both C-N and N-N bond formation from commercially available 2-bromobenzaldehydes, primary amines, and sodium azide[2].

Causality of the Design:

  • Catalyst/Ligand Choice: CuI (10 mol%) serves as the active species for Ullmann-type C-N coupling. Tetramethylethylenediamine (TMEDA) is critical; as a bidentate ligand, it solubilizes Cu(I) in the polar solvent and prevents its disproportionation into inactive Cu(0) and Cu(II).

  • Solvent and Temperature: DMSO is utilized at 120 °C. The high dielectric constant stabilizes the polar transition states of the azide activation, while 120 °C provides the necessary thermal energy to overcome the activation barrier of the oxidative addition into the aryl C-Br bond[2].

  • Substrate Choice: The bromo-substituent acts as a superior leaving group compared to chlorine, permitting the initial functionalization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, pressure-resistant reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), and sodium azide (

    
    , 1.5 mmol).
    
  • Catalyst Addition: Quickly add CuI (0.1 mmol, 10 mol%) and TMEDA (0.1 mmol, 10 mol%) under a nitrogen atmosphere.

  • Solvent & Heating: Introduce anhydrous DMSO (3.0 mL). Seal the tube tightly and heat the vigorous stirring mixture in an oil bath at 120 °C for 12 hours.

  • Self-Validation & QC: Monitor the reaction via LC-MS. The intermediate formation of an azide-complex will display a distinct mass shift. Disappearance of the 2-bromobenzaldehyde peak dictates completion.

  • Safe Work-Up & Purification:

    • Expert Safety Insight: Unreacted

      
       poses a shock and toxicity hazard. Cool the vessel to room temperature, and quench slowly with water (10 mL). Never use halogenated solvents (e.g., DCM)  for the extraction of azides, as they can form explosive diazidomethanes. Extract with Ethyl Acetate (
      
      
      
      mL).
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate. Purify via silica gel flash chromatography.
      
Protocol B: Mild Condensation-Cadogan Reductive Cyclization

Derived from the advancements by, this highly robust process avoids transition metals completely. It leverages an in-situ condensation followed by a modified Cadogan reduction[3].

Causality of the Design:

  • Reductant Choice: Traditional Cadogan cyclizations require harsh temperatures (>150 °C) using triethyl phosphite. By utilizing the highly nucleophilic tri-n-butylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), the deoxygenation of the nitro group to a reactive nitrene/nitroso species occurs efficiently at just 80 °C, preserving sensitive functional groups.
    
  • Solvent Synergy: Isopropanol (i-PrOH) is used because it readily solubilizes the starting materials and facilitates the initial dehydrative condensation to the imine without requiring molecular sieves[3].

Step-by-Step Methodology:

  • Imine Condensation: In a round-bottom flask, combine ortho-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in i-PrOH (5.0 mL). Stir the mixture at 80 °C for 2 hours.

  • QC Validation: Crucial Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >95% conversion to the ortho-nitrobenzaldimine intermediate. Adding the reducing agent prematurely will result in complex, intractable mixtures.

  • Reductive Cyclization: Once imine formation is verified, slowly inject tri-n-butylphosphine (

    
    , 2.5 mmol) into the reaction mixture dropwise (CAUTION: Pyrophoric and odorous; perform in a fume hood).
    
  • Completion: Maintain heating at 80 °C for an additional 2–12 hours (substrate dependent). Monitor the consumption of the imine via TLC (Hexanes/EtOAc).

  • Work-Up: Evaporate the i-PrOH under reduced pressure. The byproduct, tributylphosphine oxide, is highly soluble in water. Partition the crude residue between water and EtOAc. Extract, dry over

    
    , and purify by column chromatography. (Note: Alternative systems utilizing catalytic organophosphorus and silane reductants can be employed to eliminate stoichiometric phosphine waste[4].)
    

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics to aid in selecting the correct synthetic pathway for specific library generation.

ParameterProtocol A: Copper-Catalyzed MCRProtocol B: Reductive Cyclization
Mechanistic Sequence Amination

Azidation

Cyclization
Condensation

Deoxygenation

Cyclization
Primary Precursors 2-Bromobenzaldehydes, Amines,


-Nitrobenzaldehydes, Amines
Catalyst / Reductant CuI (10 mol%) / TMEDA (10 mol%)Tri-n-butylphosphine (

) (2.5 eq)
Solvent & Temp. DMSO, 120 °CIsopropanol (i-PrOH), 80 °C
Reaction Time ~12 hours (Standardized)4–14 hours (Stepwise monitoring)
Functional Group Tolerance Broad (Tolerates internal alkynes, ethers)Excellent (Preserves easily reducible halides and avoids basic conditions)
Typical Yield Range 60% – 98%50% – 95%
Key Limitation Requires toxic, shock-sensitive

Stoichiometric phosphine oxide waste

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). "Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole." Organic Letters, 13(13), 3542–3545.[Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.[Link]

  • Schoene, J., Bel Abed, H., Schmieder, P., Christmann, M., & Nazaré, M. (2018). "A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System." Chemistry–A European Journal, 24(36), 9090-9100.[Link]

Sources

Method

Advanced Application Note: Microwave-Assisted Synthesis and Functionalization of Indazole Derivatives

Scientific Rationale: The Dielectric Advantage in Indazole Chemistry Indazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Dielectric Advantage in Indazole Chemistry

Indazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1],[2]. Historically, the construction of the 1H-indazole core via conventional thermal heating has been hindered by prolonged reaction times (often exceeding 24 hours), suboptimal yields, and the generation of thermodynamically driven thermodynamic byproducts[3].

To overcome these kinetic bottlenecks, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technique. Unlike conventional conductive heating—which relies on slow thermal convection and creates temperature gradients—microwave irradiation relies on dielectric heating . When polar molecules (such as water or hydrazine hydrate) are exposed to a microwave frequency (typically 2.45 GHz), they continuously align and realign with the oscillating electromagnetic field. This molecular friction generates rapid, homogeneous volumetric heating[4].

Causality in Reaction Design: By applying dielectric heating, the localized activation energy for the condensation and subsequent cyclization of hydrazones is rapidly achieved without degrading the heat-sensitive intermediates[1],[3]. Consequently, microwave-assisted methodologies restrict side reactions, elevate purity, and slash reaction times from hours down to minutes[2].

MW_Mechanism SM1 Substituted Benzaldehyde Cond Dielectric Heating (Condensation) SM1->Cond SM2 Hydrazine Hydrate SM2->Cond Int Aryl Hydrazone Intermediate Cond->Int Cyc MW Irradiation (Cyclization) Int->Cyc Prod 1H-Indazole Derivative Cyc->Prod

Caption: Reaction pathway of microwave-assisted indazole synthesis via hydrazone.

Quantitative Yield Optimization

The efficiency of microwave irradiation is highly dependent on solvent choice and substituent electronics. The following table consolidates benchmarking data for the one-pot aqueous synthesis of substituted 1H-indazoles using L-proline on polyethylene glycol (LPP) as a recyclable, green catalyst[2].

Table 1: Reaction Matrix for Microwave-Assisted 1H-Indazole Synthesis (425 W)

Starting MaterialReagentsCatalystSolventTime (min)Isolated Yield (%)
o-chlorobenzaldehydeHydrazine hydrate10% LPPDistilled Water1877.00
o-nitrobenzaldehydeHydrazine hydrate10% LPPDistilled Water1881.50
2,6-dichlorobenzaldehydeHydrazine hydrate10% LPPDistilled Water1885.79

Data aggregated from established green synthesis protocols utilizing ultrasonic and microwave-assisted combinations[2],[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. By embedding specific Quality Control (QC) checkpoints into the methodology, researchers can confirm intermediate success before progressing to downstream steps.

Protocol A: One-Pot Aqueous Synthesis of 1H-Indazole Derivatives

Mechanistic Rationale: Water is specifically selected as the solvent because its high dielectric constant (


) aggressively absorbs microwave energy, acting as an optimal vector for heat transfer[2]. The 10% LPP catalyst enhances the aqueous solubility of the hydrophobic benzaldehydes while acting as an eco-friendly reaction promoter[2].

Step-by-Step Procedure:

  • Preparation: In a heavy-walled, microwave-safe quartz vessel equipped with a magnetic stir bar, combine 1.0 mmol of the target substituted benzaldehyde (e.g., o-chlorobenzaldehyde) and 2.0 mmol of hydrazine hydrate[2],[5].

  • Catalysis & Solvent: Add 10 mol% LPP (L-proline on polyethylene glycol) followed by 10 mL of distilled water[2].

  • Irradiation: Seal the vessel with a pressure-rated cap. Place it into a laboratory microwave reactor (e.g., CEM Discover) and irradiate at a constant power of 425 W for 18 minutes [2],[4].

  • Validation Checkpoint 1 (In-Process TLC): Upon cooling to ambient temperature, extract a micro-aliquot. Run TLC using n-hexane:ethyl acetate (5:5). The total disappearance of the aldehyde starting material spot validates the complete formation of the indazole core[2].

  • Workup & Purification: Dilute the crude aqueous mixture with hot ethanol to solubilize the product, then filter through a coarse frit to remove the solid LPP catalyst. Wash the catalyst cake with an additional 3 × 5 mL of hot ethanol[2].

  • Isolation: Concentrate the combined ethanolic filtrates under reduced pressure. Recrystallize the resulting solid from absolute ethanol to yield the pure 1H-indazole derivative[2].

Protocol B: Microwave-Assisted Demethylation of Methoxyindazoles

Mechanistic Rationale: Modifying indazole scaffolds (e.g., converting 5-methoxy-1H-indazole to 5-hydroxyindazole) using conventional Lewis acids like BBr₃ often fails due to competitive coordination with the Lewis basic nitrogens on the indazole core[3]. Using 48% HBr in acetic acid under microwave irradiation exploits the polar protic medium to directly couple with the microwave field, rapidly overcoming the activation energy required for ether cleavage without unwanted coordination[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the 5-methoxyindazole derivative in 5 mL of glacial acetic acid within a microwave-safe vessel.

  • Reagent Addition: Slowly add 2 mL of 48% aqueous HBr[3].

  • Irradiation: Seal the vial and subject to microwave heating at 120°C for 10–15 minutes (dynamically adjusting power to maintain temperature).

  • Validation Checkpoint 2 (IR Spectroscopy): Following neutralization with saturated NaHCO₃ and precipitation of the product, perform an IR scan. The emergence of a broad –OH stretching band at ~3200–3400 cm⁻¹ and the disappearance of the ether C-O-C stretch confirms successful demethylation.

Downstream Biological Validation

Chemical purity must ultimately translate to biological efficacy. Indazole derivatives synthesized via microwave irradiation must undergo functional validation to verify that the scaffold retains its biological potential.

Protocol_Validation Synth Microwave Synthesis (Aqueous LPP Catalyst) Purif Purification (Ethanol Recrystallization) Synth->Purif Catalyst Removal Char QC Checkpoint (TLC-MS, IR, 1H-NMR) Purif->Char Yield Quantification Bio Functional Validation (Albumin Denaturation Assay) Char->Bio Verified Indazole Core

Caption: Self-validating experimental workflow ensuring structural and functional integrity.

Egg Albumin Denaturation Assay: To validate the anti-inflammatory activity of the synthesized compounds (e.g., 4-chloro-1H-indazole), incubate the target compound with egg albumin in phosphate-buffered saline (PBS) at 37°C for 20 minutes, followed by controlled thermal denaturation at 70°C for 5 minutes[4]. The synthesized MW-derived derivatives have been shown to display up to 86% inhibition of denaturation at 250 mcg concentrations, matching standard NSAIDs like ibuprofen[4]. This assay confirms that the structural integrity produced by the high-energy microwave environment remains pharmacologically active[4],[5].

References

  • Title: Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Source: Indian Journals URL: [Link]

  • Title: Pharmacognosy and Validated Rapid Synthesis of Indazole Derivatives Source: Asian Journal of Research in Chemistry URL: [Link]

Sources

Application

analytical methods for 2,6-dimethyl-5-nitro-2H-indazole quantification

Application Note: Comprehensive Analytical Methods for the Quantification of 2,6-Dimethyl-5-nitro-2H-indazole Executive Summary The accurate quantification of substituted indazoles is a critical requirement in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Methods for the Quantification of 2,6-Dimethyl-5-nitro-2H-indazole

Executive Summary

The accurate quantification of substituted indazoles is a critical requirement in modern drug discovery, particularly in the synthesis of highly selective kinase inhibitors and immunotherapeutics[1]. This application note provides a rigorously validated, step-by-step High-Performance Liquid Chromatography (HPLC) methodology for the quantification of 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9)[2]. Engineered as a self-validating system, this protocol integrates continuous System Suitability Testing (SST) to ensure data integrity, structural stability, and reproducibility prior to any sample analysis[3][4].

Chemical Context and Methodological Rationale (The "Why")

As a Senior Application Scientist, it is vital to understand that chromatographic parameters cannot be selected arbitrarily; they must be a direct response to the analyte’s physicochemical properties.

Tautomeric Locking and Column Selection: Unlike unsubstituted indazoles that exist in a dynamic 1H/2H tautomeric equilibrium (often leading to peak broadening or splitting on-column), 2,6-dimethyl-5-nitro-2H-indazole is tautomerically "locked" due to the methyl substitution at the N2 position[5]. However, the combination of the N2/C6 methyl groups and the strongly electron-withdrawing C5-nitro group makes the molecule highly hydrophobic and rigid[1][5]. Consequently, a high-carbon-load Reversed-Phase (RP) C18 stationary phase is required to provide sufficient hydrophobic interaction for baseline resolution from synthetic by-products.

Mobile Phase Chemistry: Acetonitrile (ACN) is selected as the organic modifier over methanol because ACN's lower viscosity generates lower system backpressure and provides superior resolving power for nitroaromatic systems[5]. Furthermore, to suppress any residual secondary interactions between the basic indazole nitrogen and unendcapped silanol groups on the silica column, 0.1% Formic Acid (FA) is incorporated into the aqueous phase[5]. This protonates the silanols, ensuring a perfectly symmetrical peak.

Detection Strategy: The conjugated π-system of the indazole core, extended by the nitro group, exhibits intense π-π* transitions. Ultraviolet (UV) detection at 254 nm is optimal, offering an excellent signal-to-noise ratio and satisfying the high-sensitivity requirements for trace impurity detection[6].

Experimental Protocols

Reagents and Instrumentation
  • HPLC System: Agilent 1200 or equivalent equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)[1].

  • Column: Inertsil ODS-3V (or equivalent C18), 150 mm × 4.6 mm, 5 µm particle size[4].

  • Reagents: HPLC-grade Acetonitrile, LC-MS grade Water, Formic Acid (99%+).

  • Standards: 2,6-dimethyl-5-nitro-2H-indazole reference standard (>99.0% purity)[2].

Self-Validating Workflow and Step-by-Step Methodology

Step 1: Diluent Preparation (Solvent Effect Mitigation) Causality: Dissolving a hydrophobic analyte in pure organic solvent before injecting it into a highly aqueous initial mobile phase causes a "solvent plug" effect, resulting in peak distortion.

  • Action: Prepare a diluent of 50:50 v/v Water:Acetonitrile.

Step 2: Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,6-dimethyl-5-nitro-2H-indazole standard. Transfer to a 10 mL volumetric flask. Add 4 mL of pure ACN and sonicate for 5 minutes until completely dissolved. Make up to volume with the prepared Diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and bring to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter into an autosampler vial[3][6].

Step 3: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0-2 min: 20% B; 2-10 min: Linear ramp to 80% B; 10-13 min: Hold at 80% B; 13-13.1 min: Return to 20% B; 13.1-18 min: Re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Injection Volume: 10 µL[3].

  • Detection: UV at 254 nm[6].

The Self-Validating System: System Suitability & Data Verification

To ensure Trustworthiness, this protocol requires the analytical system to "validate itself" prior to running unknown samples. The sequence must begin with a blank injection, followed by five replicate injections of the Working Solution (100 µg/mL). The batch is only allowed to proceed if the parameters in Table 1 are met[4][7].

Table 1: System Suitability Parameters (Self-Validating Checkpoint)

ParameterAcceptance CriteriaScientific Justification
Retention Time (Rt) ~7.2 min (± 2.0% RSD)Confirms pump gradient consistency and mobile phase composition.
Theoretical Plates (N) > 5,000Verifies column packing integrity and optimal mass transfer[4].
Tailing Factor (Tf) ≤ 1.5Ensures suppression of secondary silanol interactions (0.1% FA efficacy).
Injection Precision %RSD ≤ 2.0% (n=5)Guarantees autosampler volumetric precision and baseline stability[3].

Method Validation Data Presentation

Following ICH Q2(R1) guidelines, the developed methodology was rigorously evaluated for linearity, accuracy, and precision across the operational range[4][8].

Table 2: ICH Q2 Validation Metrics for 2,6-dimethyl-5-nitro-2H-indazole

Validation MetricResult / RangeLimit / Acceptance Criteria
Linearity Range 0.5 µg/mL to 150 µg/mLCorrelation Coefficient (R²) > 0.999[7]
Limit of Detection (LOD) 0.05 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLS/N Ratio ≥ 10:1
Accuracy (Recovery) 98.8% – 101.4%98.0% – 102.0% limits[4][7]
Intra-day Precision 1.1% RSD≤ 2.0% RSD[4]
Inter-day Precision 1.4% RSD≤ 2.0% RSD

Workflow Visualization

The following logical pathway illustrates the self-validating nature of the analytical framework, dictating how empirical data is gated by system qualification.

G cluster_0 Self-Validating HPLC Workflow for 2,6-Dimethyl-5-nitro-2H-indazole S1 Analyte Preparation (Hydrophobic Core Mitigation) S2 RP-HPLC Injection (Gradient ACN / 0.1% FA) S1->S2 S3 UV-Vis Detection (254 nm Monitoring) S2->S3 S4 System Suitability Testing (Tailing < 1.5, Plates > 5000) S3->S4 S5 Data Qualification (Pass/Fail Logic) S4->S5 Metrics Verified S6 Validated Quantification (ICH Q2 Compliant) S5->S6 Valid

Fig 1: Analytical workflow and validation logic for 2,6-dimethyl-5-nitro-2H-indazole quantification.

References[3] 4-(N,N-diethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl ... (2,6-dimethyl-5-nitro-2H-indazole info), Chemsrc. URL:https://chemsrc.com/[1] Assessing the Purity of Synthesized 3-Iodo-6-methyl-5-nitro-1H-indazole: A Comparative Guide for Researchers, Benchchem. URL: https://benchchem.com/[2] Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy, Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/[7] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole, Benchchem. URL: https://benchchem.com/[4] HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma, MDPI. URL:https://mdpi.com/[9] Development and Validation of a Liquid Chromatographic Method for Aroylhydrazones at Hydrolytic Conditions, ResearchGate. URL: https://researchgate.net/[6] Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, PMC - NIH. URL: https://ncbi.nlm.nih.gov/[8] Development and validation of HPLC method for some azoles in pharmaceutical preparation, ResearchGate. URL: https://researchgate.net/[5] Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form, OAJI. URL:https://oaji.net/

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Method

purification techniques for 2,6-dimethyl-5-nitro-2H-indazole

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Topic: Purification Techniques for 2,6-dimethyl-5-nitro-2H-indazole Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Topic: Purification Techniques for 2,6-dimethyl-5-nitro-2H-indazole

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The compound 2,6-dimethyl-5-nitro-2H-indazole, a functionalized derivative, represents a key intermediate in the synthesis of more complex molecules with potential biological activity.[2][3] However, its journey from crude reaction product to a high-purity material suitable for downstream applications is non-trivial. The presence of impurities, such as positional isomers (e.g., from non-selective methylation or nitration), unreacted starting materials, or reaction byproducts, can confound biological assays and compromise the integrity of research data.[4]

This document provides a comprehensive guide to the purification and purity validation of 2,6-dimethyl-5-nitro-2H-indazole. As a Senior Application Scientist, my objective is not merely to present a list of steps, but to illuminate the underlying chemical principles that govern each technique. The protocols herein are designed to be robust and self-validating, empowering researchers to achieve the high levels of purity demanded by pharmaceutical research.

Understanding the Target Molecule and Potential Impurities

Before embarking on purification, it is crucial to understand the physicochemical properties of 2,6-dimethyl-5-nitro-2H-indazole and the likely impurities from its synthesis.

  • Structure: The molecule contains a bicyclic indazole core, a nitro group (-NO2), and two methyl groups. The nitro group makes the molecule relatively polar and a good UV chromophore, which is advantageous for detection by TLC and HPLC.[5][6]

  • Expected Properties: It is expected to be a yellow to orange crystalline solid with moderate solubility in common organic solvents.[7] While specific data for this isomer is scarce, related compounds like 2-methyl-5-nitro-2H-indazole and 2-methyl-6-nitro-2H-indazole are solids with melting points in the range of 161-163°C and possess limited aqueous solubility.[8][9][10]

  • Common Impurities:

    • Positional Isomers: Synthesis may yield other methylated isomers (e.g., 1,6-dimethyl-5-nitro-1H-indazole). These isomers often have very similar polarities, making them challenging to separate.[4][11]

    • Starting Materials: Incomplete reactions can leave residual starting materials (e.g., 6-methyl-5-nitro-indazole).

    • Reaction Byproducts: Side reactions, such as over-methylation or degradation, can introduce additional impurities.

The overall workflow for obtaining and validating a pure sample is outlined below.

G cluster_purification Purification Phase cluster_validation Purity Validation Phase crude Crude Synthetic Product recryst Recrystallization (Bulk Purification) crude->recryst Initial Cleanup chrom Column Chromatography (High-Resolution Separation) recryst->chrom If impurities persist (e.g., isomers) hplc HPLC-UV Analysis (Quantitative Purity) recryst->hplc Assess Purity tlc TLC Analysis (In-process check) chrom->tlc Monitor Fractions chrom->hplc Assess Purity of Combined Fractions pure_product Pure Product (>98%) chrom->pure_product mp Melting Point Analysis (Qualitative Check) hplc->mp Correlate with Purity nmr_ms Structural Confirmation (NMR / MS) hplc->nmr_ms Confirm Identity start Start start->crude

Figure 1: Overall workflow for the purification and validation of 2,6-dimethyl-5-nitro-2H-indazole.

Primary Purification Technique: Recrystallization

Recrystallization is the method of choice for the initial bulk purification of solid organic compounds.[4] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[6]

Solvent Screening Protocol

The key to successful recrystallization is selecting the appropriate solvent. Ethanol, methanol, and mixtures with water are often good starting points for nitroaromatic compounds.[6]

  • Setup: Place approximately 20-30 mg of the crude 2,6-dimethyl-5-nitro-2H-indazole into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, methanol) dropwise at room temperature until the solid dissolves. A solvent that requires a large volume is a poor choice.

  • Heating: If the solid is insoluble at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluation: The ideal solvent is one that dissolves the compound when hot but yields a high recovery of crystalline solid upon cooling.

Quantitative Data: Solvent Selection Guide
SolventPolarity IndexBoiling Point (°C)Suitability Rationale
Ethanol 5.278Often a good choice for moderately polar compounds like nitroindazoles.[6]
Methanol 6.665Similar to ethanol; its lower boiling point allows for easier removal. Used for recrystallizing 5-nitroindazole.[12]
Isopropanol 4.382Less polar than ethanol; may offer different selectivity for impurities.
Ethyl Acetate 4.377Good for compounds of intermediate polarity.
Toluene 2.4111A non-polar option; useful if impurities are highly polar.
Ethanol/Water VariableVariableA mixed solvent system can be finely tuned to achieve optimal solubility characteristics.[6]
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored due to polar impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Troubleshooting: If the compound "oils out" instead of crystallizing, it may be due to a high impurity load or the solution being too concentrated. Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly.[4]

Secondary Purification: Column Chromatography

If recrystallization fails to remove closely related impurities like positional isomers, column chromatography is the recommended next step.[4][6] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).

TLC for Mobile Phase Optimization

Before running a column, Thin Layer Chromatography (TLC) is used to find a solvent system (mobile phase) that provides good separation.

  • Plate Preparation: Spot a dilute solution of the crude material onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a candidate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After development, visualize the spots. Since nitroaromatic compounds are often UV-active, they can be seen under a UV lamp (254 nm) as dark spots.[6] Staining with potassium permanganate is a general alternative. For specific visualization of the nitro group, a diphenylamine spray reagent or reduction with SnCl₂ followed by diazotization can be used.[13][14][15]

  • Evaluation: The ideal mobile phase will move the desired compound to a retention factor (Rf) of 0.25-0.35 and show clear separation from all impurities.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis pack Pack Column with Silica Gel Slurry load Load Sample (Dry or Wet Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evap Evaporate Solvent pool->evap final Isolated Product evap->final start Start start->pack

Figure 2: Experimental workflow for purification by column chromatography.
Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. Dry loading is preferred for better resolution.

  • Elution: Begin eluting the column with the mobile phase determined from TLC analysis. A common mobile phase for separating nitroaromatic isomers is a mixture of hexane and ethyl acetate.[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Systematically spot the collected fractions onto TLC plates to track the separation. Fractions containing only the desired product (as determined by Rf value) are combined.

  • Solvent Removal: Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified 2,6-dimethyl-5-nitro-2H-indazole.

Purity Validation: Analytical Techniques

Purification is incomplete without rigorous validation. HPLC is the gold standard for quantitative purity assessment, while melting point provides a quick qualitative check.[4][5]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method using a C18 column is highly effective for assessing the purity of nitroindazole derivatives.[5][16]

  • Sample Preparation:

    • Create a stock solution of the purified product in a suitable diluent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.[16]

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[5]

  • Instrumentation and Conditions: The following table provides a robust starting point for method development.

ParameterRecommended ConditionRationale
HPLC System Standard system with UV DetectorReadily available and suitable for chromophoric analytes.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating moderately polar organic molecules.[5][16]
Mobile Phase Acetonitrile and Water (Gradient Elution)Provides excellent separation for a wide range of polarities.[5]
Modifier 0.1% Formic Acid or Phosphoric Acid in both phasesImproves peak shape and resolution by suppressing silanol interactions.[5][17]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength.[5][16][18]
Column Temp. 30 °CEnsures reproducible retention times.[16]
Injection Vol. 10 µLStandard volume for analytical runs.[16]
  • Data Analysis: Integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure compound should exhibit a single, sharp, symmetrical peak.

Melting Point Analysis

A pure crystalline solid has a sharp, defined melting point range (typically < 2°C). Impurities will depress and broaden this range.[4]

  • Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • Interpretation: Compare the observed melting point to literature values for related compounds. A sharp melting point is a strong indicator of high purity. For example, the related compound 5-nitroindazole melts sharply at 208–209°C after recrystallization.[12]

Conclusion

The purification of 2,6-dimethyl-5-nitro-2H-indazole is a critical step in its utilization as a research chemical or pharmaceutical intermediate. A strategic combination of recrystallization for bulk purification and column chromatography for removing persistent impurities provides a robust pathway to achieving high purity. The success of these methods must be rigorously verified using quantitative techniques like HPLC and supported by qualitative checks such as TLC and melting point analysis. By understanding the principles behind each step, researchers can troubleshoot effectively and confidently produce material of the highest quality, ensuring the reliability and reproducibility of their scientific endeavors.

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2,6-Dimethyl-5-nitro-2H-indazole

Welcome to the Advanced Applications Technical Support Center. This guide is explicitly designed for synthetic chemists and drug development professionals facing the notorious chromatographic and synthetic challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Technical Support Center. This guide is explicitly designed for synthetic chemists and drug development professionals facing the notorious chromatographic and synthetic challenges associated with isolating the 2H-isomer of alkylated indazoles.

The indazole scaffold is a highly privileged, bioisosteric pharmacophore common in kinase inhibitors and other targeted therapeutics[1]. However, the isolation of 2,6-dimethyl-5-nitro-2H-indazole from its 1H-counterpart represents a significant bottleneck. This guide provides causal explanations, self-validating protocols, and specific workflows to overcome these hurdles.

Part 1: Diagnostic FAQs – The Root Causes of Co-elution

Q1: Why does methylation of 6-methyl-5-nitro-1H-indazole under standard basic conditions (e.g.,


 / 

) produce an inseparable mixture?
The Causality: The indazole core is an ambident nucleophile. Deprotonation by a standard base generates a highly delocalized indazolide anion. Alkylation of this anion operates under competing kinetic and thermodynamic controls. The N1 position is the most thermodynamically stable point of alkylation[1]. However, the N2 position is often kinetically accessible. Standard alkaline environments (like

or

) fail to enforce absolute regiocontrol, predictably yielding an overlapping mixture of 1,6-dimethyl-5-nitro-1H-indazole (N1) and 2,6-dimethyl-5-nitro-2H-indazole (N2)[2].

Q2: Why does normal-phase silica (


) chromatography fail to resolve these two isomers? 
The Causality:  While 1H and 2H indazoles typically possess different dipole moments, this specific target is heavily heavily burdened by electronic "leveling." The presence of a strong electron-withdrawing nitro group at C5 and an electron-donating methyl group at C6 severely buffers the macroscopic polarity differences between the N1 and N2 dipoles. Consequently, their retention factors (

) on silica merge, causing severe peak tailing and fraction overlap.

Q3: How can we confidently distinguish between the 1H and 2H isomers analytically? The Causality: Mass spectrometry and 1D


-NMR are insufficient due to identical masses and virtually indistinguishable N-methyl chemical shifts. Regiochemistry must be assigned using 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. The N2-methylated isomer will exclusively show a 

correlation between the

-methyl protons and the

aromatic proton. In contrast, the N1-isomer will couple with the

carbon[1].

Part 2: Quantitative Selectivity Data

To understand how to bypass the purification burden, one must understand how reaction conditions manipulate the indazole equilibrium. The table below synthesizes the impact of various reagents on the N1:N2 isomer ratio[2][3].

Reagent SystemSolvent / ConditionMechanistic DriverPrimary Product RegioisomerRatio (N1:N2)

,

THF (Strongly Basic)Thermodynamic Control1,6-dimethyl-5-nitro-1H-indazole> 99 : 1

,

DMF (Mildly Basic)Mixed EquilibrationInseparable Mixture~ 50 : 50
Amines,

Tuned / Phase-TransferNon-Innocent Base ModulatedVariableVariable
Methyl 2,2,2-trichloroacetimidate DCM,

(Mildly Acidic)
Kinetic H-Bonding Activation2,6-dimethyl-5-nitro-2H-indazole < 5 : 95

Part 3: Mechanistic & Purification Workflows

The following architectural diagrams map the causal pathways defining both the formation of the impurity profile and the logical steps required to isolate the pure 2H target.

reaction_mechanism SM 6-Methyl-5-nitro-1H-indazole (Starting Material) Anion Delocalized Indazolide Anion (Ambident Nucleophile) SM->Anion Deprotonation (e.g., NaH / K2CO3) MildAcid Methyl 2,2,2-trichloroacetimidate (Mild Acidic Activation) SM->MildAcid Direct Alkylation (No Anion Formed) Isomer1H 1,6-Dimethyl-5-nitro-1H-indazole (Thermodynamic Product N1) Anion->Isomer1H MeI Major Pathway Isomer2H 2,6-Dimethyl-5-nitro-2H-indazole (Kinetic/Target Product N2) Anion->Isomer2H MeI Minor Pathway MildAcid->Isomer2H Regioselective N2 Attack

Mechanistic divergence in the methylation of 6-methyl-5-nitro-1H-indazole.

purification_workflow Crude Crude Reaction Mixture (Assess N1:N2 Ratio) NMR_Check 1H NMR / LC-MS Profiling Crude->NMR_Check LowRatio Ratio ~1:1 (Mixed) Basic Conditions NMR_Check->LowRatio HighRatio Ratio >1:10 (N2 Enriched) Acidic/Regioselective NMR_Check->HighRatio RP_HPLC Prep RP-HPLC (C18) MeCN:H2O (0.1% TFA) LowRatio->RP_HPLC Cryst Selective Recrystallization (Toluene/Heptane) HighRatio->Cryst Pure2H Pure 2,6-Dimethyl-5-nitro-2H-indazole RP_HPLC->Pure2H Cryst->Pure2H Validation HMBC NMR Validation (C3 to N-CH3 Correlation) Pure2H->Validation

Decision tree for the purification and self-validation of 2H-indazole isomers.

Part 4: Self-Validating Experimental Protocols

To prevent irreproducible results, these protocols integrate analytical checkpoints directly into the physical methodology.

Protocol A: Regioselective Synthesis of 2,6-Dimethyl-5-nitro-2H-indazole

The optimal way to "purify" the 2H-isomer is to completely circumvent the formation of the 1H-isomer by deploying mild acidic kinetic control rather than basic thermodynamic control[3].

  • Reagent Preparation: Dissolve 1.0 eq of 6-methyl-5-nitro-1H-indazole in anhydrous dichloromethane (DCM, 25 mL/g of starting material). Causality: DCM provides an aprotic environment, preventing the rapid solvolysis of the highly sensitive acetimidate reagent.

  • Reagent Introduction: Add 2.5 equivalents of methyl 2,2,2-trichloroacetimidate to the stirring solution[3].

  • Catalytic Activation: Cool the vessel to

    
    . Dropwise, add 0.1 eq of Trifluoromethanesulfonic acid (TfOH). Causality: The acid protonates the imidate, activating it as a highly electrophilic methyl surrogate. Because the indazole ring is not deprotonated, the N1 site remains electronically masked, funneling attack strictly through the kinetically accessible N2 atom.
    
  • Reaction Execution: Allow the mixture to warm to room temperature, stirring for 12 hours.

  • Phase I Self-Validation: Pull a 50 µL aliquot, quench in

    
    , and shoot on LC-MS. You must observe complete consumption of the starting mass (m/z ~177) and the appearance of a single predominant peak at m/z ~191. If two peaks of m/z 191 appear, thermodynamic equilibration has occurred (likely due to excess acid or moisture).
    
  • Workup: Quench with saturated aqueous

    
    , separate the organic layer, dry over 
    
    
    
    , and concentrate. Filter through a basic alumina plug to remove residual trichloroacetamide byproducts.
Protocol B: Chromatographic Resolution of a Mixed Isomer Crude

If you have inherited a crude mixture generated via standard alkaline methylation (


 or 

), normal-phase silica will fail. You must use Reverse-Phase Preparative HPLC.
  • Sample Solubilization: Dissolve the crude mixture in a minimal volume of 1:1 DMSO/Acetonitrile.

  • Column Selection: Load onto a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Gradient Elution: Run a mobile phase gradient of Water / Acetonitrile. Crucial Causality: Both solvents MUST contain 0.1% Trifluoroacetic Acid (TFA). Basic indazole nitrogens undergo partial protonation dynamically on the column. The TFA forces them into a static, fully protonated state, collapsing peak tailing and enhancing the microscopic polarity differences between the sterically hindered 2H-dipole and the 1H-dipole.

  • Collection: Monitor at 254 nm. The 2H-isomer will typically elute prior to the 1H-isomer in a highly acidic reverse-phase environment.

Protocol C: Ultimate Self-Validation via HMBC NMR

Relying strictly on retention times is a severe experimental vulnerability. You must unequivocally validate the architecture of the purified solid[1].

  • Preparation: Dissolve 5-10 mg of your purified product in DMSO-

    
    .
    
  • Sequence Execution: Acquire a 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
    
  • Validation Checkpoint:

    • Target Confirmation: Locate the

      
       proton signal (~4.10 - 4.25 ppm). Map its cross-peaks in the carbon dimension. If you observe a robust, unambiguous correlation to the highly deshielded 
      
      
      
      aromatic proton/carbon, you have successfully verified the 2,6-dimethyl-5-nitro-2H-indazole structure[1].
    • Failure State: If the

      
       correlates instead to the 
      
      
      
      bridgehead carbon, you have isolated the 1H-isomer, and the fraction must be discarded.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters / Academia.edu. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. D-nb.info. Available at:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC / NIH. Available at:[Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. Available at: [Link]

Sources

Optimization

2H-Indazole Synthesis Optimization: A Technical Support Resource

Welcome to the Technical Support Center for 2H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My reaction is producing a low yield of the desired 2H-indazole, with a significant amount of the 1H-isomer as a byproduct. What are the likely causes and how can I improve the regioselectivity?

Answer: This is a prevalent challenge in 2H-indazole synthesis, primarily because 1H-indazoles are generally the thermodynamically more stable isomer, while 2H-indazoles are the kinetic product.[1][2] The formation of the undesired 1H-isomer is often favored by conditions that allow the reaction to reach thermodynamic equilibrium.

Potential Causes & Recommended Solutions:

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the kinetic barrier, leading to the formation of the more stable 1H-indazole.[1]

    • Solution: Conduct the reaction at lower temperatures (e.g., 0 °C or room temperature) to favor the kinetic 2H-product.[1] For thermally sensitive reactions, careful monitoring and control of the heating source are crucial.

  • Prolonged Reaction Times: Extended reaction durations can allow for the gradual isomerization of the initially formed 2H-indazole to the more stable 1H-isomer.[1]

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the risk of isomerization.[1]

  • Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the N1/N2 selectivity.

    • Solution: For direct alkylation, conditions favoring kinetic control are essential. For example, Mitsunobu conditions have demonstrated a strong preference for the formation of the N2-regioisomer.[1] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often effective for achieving high N1 selectivity, as the sodium cation can coordinate with the N2 atom, sterically hindering alkylation at that position.[3] Conversely, to favor the N2-isomer, a different base/solvent combination might be necessary.

  • Isomerization during Workup or Purification: Acidic or basic conditions during aqueous workup, or exposure to high temperatures during solvent evaporation or column chromatography, can induce isomerization.[1]

    • Solution: Employ neutral pH washes during the workup process. Concentrate the product in vacuo at reduced temperatures. For purification, consider flash column chromatography with a carefully selected solvent system or recrystallization, which can be effective in separating the isomers.[1]

Question 2: I am performing a copper-catalyzed three-component synthesis of a 2H-indazole, but the reaction is sluggish or fails to go to completion. What are the potential issues?

Answer: Copper-catalyzed one-pot, three-component reactions are efficient for synthesizing 2H-indazoles from starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide.[4] However, several factors can impede the reaction's progress.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivation: The copper(I) catalyst can be sensitive to oxidation or poisoning by impurities.

    • Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, anhydrous solvents. The use of a ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can stabilize the copper catalyst and improve its activity.[5]

  • Substrate Reactivity: The electronic and steric properties of the starting materials can influence the reaction rate. Electron-withdrawing groups on the benzaldehyde or amine can decrease their nucleophilicity, slowing down the initial condensation step.

    • Solution: For less reactive substrates, increasing the reaction temperature or using a more active catalyst system, such as copper(I) oxide nanoparticles (Cu2O-NP), might be beneficial.[4]

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the catalytic cycle.

    • Solution: While DMSO and DMF are commonly used, polyethylene glycol (PEG) can serve as a green and effective solvent.[4][6] Optimization of the solvent may be necessary for specific substrate combinations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2H-indazoles?

There are several effective methodologies for 2H-indazole synthesis, with the choice often depending on the desired substitution pattern and available starting materials. Some prominent one-pot methods include:

  • Copper-Catalyzed Three-Component Reaction: This involves the reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide, catalyzed by a copper(I) source.[4][7]

  • Organophosphorus-Mediated Reductive Cyclization: This method utilizes the condensation of an o-nitrobenzaldehyde with a primary amine to form an o-nitrobenzaldimine, which then undergoes reductive cyclization, often promoted by a phosphine reagent like tri-n-butylphosphine.[6][8]

Q2: Why is the 1H-indazole isomer generally more stable than the 2H-isomer?

The greater thermodynamic stability of the 1H-indazole tautomer is attributed to its electronic structure. The 1H-tautomer possesses a benzenoid-like aromatic system, which is energetically more favorable than the quinonoid-like structure of the 2H-tautomer.[1][2] This inherent stability difference is the driving force for the isomerization of the kinetic 2H-product to the thermodynamic 1H-product under equilibrium conditions.

Q3: How can I effectively monitor the progress of my 2H-indazole synthesis?

Close monitoring of the reaction is critical to prevent side reactions and isomerization. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and any major byproducts, confirming the identity of the desired 2H-indazole.[6]

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-indazoles

This protocol is adapted from a procedure utilizing a copper(I) catalyst for a three-component reaction.[4][6]

Materials:

  • 2-Bromobenzaldehyde

  • Primary amine

  • Sodium azide

  • Copper(I) iodide (CuI)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), CuI (10 mol%), and TMEDA (10 mol%).[5]

  • Under an inert atmosphere, add anhydrous DMSO (5 mL).[5]

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.[6]

Protocol 2: Organophosphorus-Mediated Reductive Cyclization

This protocol describes a one-pot condensation and reductive cyclization to form 2H-indazoles.[8]

Materials:

  • o-Nitrobenzaldehyde

  • Primary amine (aromatic or aliphatic)

  • Tri-n-butylphosphine

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • In a reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 mmol) and the primary amine (1.1 mmol) in i-PrOH.[6][8]

  • Heat the mixture to facilitate the formation of the corresponding o-nitrobenzaldimine.

  • Add tri-n-butylphosphine as the reducing agent.

  • Heat the reaction mixture, typically between 80 °C and 110 °C, until the starting imine is consumed, as monitored by TLC or LC-MS.[6][8]

  • After cooling to room temperature, the reaction mixture can be concentrated and directly purified, or an extractive work-up can be performed.[6]

Data Summary

The following table summarizes typical reaction conditions for the synthesis of 2H-indazoles, providing a comparative overview.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Typical YieldsReference
Copper-Catalyzed Three-Component Reaction2-Bromobenzaldehyde, Primary Amine, Sodium AzideCuI / TMEDADMSO120Good[5][6]
Organophosphorus-Mediated Reductive Cyclizationo-Nitrobenzaldehyde, Primary AmineTri-n-butylphosphinei-PrOH80-110Moderate to Excellent[6][8]
Palladium-Catalyzed Intramolecular AminationN-Aryl-N-(o-bromobenzyl)hydrazinesPalladium Catalyst---[4]

Visual Diagrams

Troubleshooting_2H_Indazole_Synthesis Troubleshooting Workflow for Low 2H-Indazole Yield start Low Yield of 2H-Indazole High 1H-Isomer cause1 High Reaction Temperature? start->cause1 solution1 Lower Temperature (e.g., 0°C to RT) cause1->solution1 Yes cause2 Prolonged Reaction Time? cause1->cause2 No end Optimized 2H-Indazole Yield solution1->end solution2 Monitor by TLC/LC-MS Quench at Completion cause2->solution2 Yes cause3 Suboptimal Base/ Solvent? cause2->cause3 No solution2->end solution3 Use Mitsunobu for N2 Consider NaH/THF for N1 cause3->solution3 Yes cause4 Isomerization during Workup/Purification? cause3->cause4 No solution3->end solution4 Neutral pH Wash Low Temp. Concentration cause4->solution4 Yes solution4->end

Caption: A decision workflow for troubleshooting low yields and high isomer formation in 2H-indazole synthesis.

Copper_Catalyzed_Workflow General Workflow for Copper-Catalyzed 2H-Indazole Synthesis start Reaction Setup (Reactants, Catalyst, Solvent) reaction Heating under Inert Atmosphere start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure 2H-Indazole purification->product

Caption: A streamlined experimental workflow for the copper-catalyzed synthesis of 2H-indazoles.

References

  • BenchChem. (2025).
  • MDPI. (2016).
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • BenchChem. (2025). avoiding isomerization during 2H-indazole synthesis. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • MDPI. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • IJSDR. (2025).
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem.
  • National Center for Biotechnology Information. (2022).
  • Globe Thesis. (2022).
  • ACS Publications. (2018). Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids. Organic Letters.
  • PubMed. (2024).
  • MDPI. (2017).
  • Bentham Science. (2024).
  • Royal Society of Chemistry. (n.d.). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • ResearchGate. (n.d.).
  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters.
  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.

Sources

Troubleshooting

Indazole Synthesis Technical Support Center: A Guide to Overcoming Poor Yield

Introduction The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-cancer agent axitinib and the antiemetic granisetron.[1] Despite its importance, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-cancer agent axitinib and the antiemetic granisetron.[1] Despite its importance, the synthesis of substituted indazoles is frequently plagued by challenges, most notably poor yields stemming from side reactions, incomplete conversions, and difficulties in purification.[1][2]

This technical support center is designed for researchers, chemists, and drug development professionals encountering these obstacles. Here, we move beyond simple protocols to provide in-depth troubleshooting guides, causality-driven explanations for experimental choices, and field-proven strategies to optimize your reaction outcomes.

General Troubleshooting Principles for Low Yield

Before diving into method-specific issues, it's crucial to ensure fundamental experimental parameters are sound. Low yield is often a symptom of an overlooked basic principle.

Frequently Asked Questions (General)

Q1: My reaction is not going to completion, even after extended reaction times. What are the first things I should check?

A1: Incomplete conversion is a common problem. Systematically verify the following:

  • Reagent Purity & Stoichiometry: Ensure all starting materials are pure and dry. Hydrazine, a common reagent, can degrade over time.[2] Verify the stoichiometry; for sluggish reactions, a slight excess (1.1-1.2 equivalents) of a key reagent can sometimes drive the reaction to completion.[3]

  • Solvent Quality: Use anhydrous solvents, especially for reactions involving strong bases (e.g., NaH) or moisture-sensitive catalysts.[3][4] The presence of water can quench reagents and facilitate hydrolysis side reactions.[5]

  • Atmosphere Control: Many indazole syntheses, particularly those employing transition metal catalysts (e.g., Pd, Cu), are sensitive to oxygen.[6] Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly before use. Catalyst deactivation is a significant risk with oxygen exposure.[7]

  • Temperature Control: Is your reaction at the optimal temperature? Some cyclization steps require significant thermal energy to overcome activation barriers, while others may produce side products at elevated temperatures.[1][5] Verify literature precedents for your specific substrate.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely culprits?

A2: The formation of multiple products is a hallmark challenge in indazole chemistry. The most common issues are:

  • Regioisomer Formation (N-1 vs. N-2): For N-alkylation or N-arylation reactions, the formation of both N-1 and N-2 substituted isomers is the most frequent problem.[3][8] The 1H-indazole is typically the thermodynamically more stable isomer, while the 2H-indazole is often the kinetic product.[9] Their separation can be notoriously difficult due to similar polarities.[10]

  • Side Products from Intermediates: Incomplete cyclization can leave persistent impurities, such as hydrazones.[1][3][5]

  • Dimerization/Oligomerization: Under certain conditions, starting materials or intermediates can react with themselves, leading to higher molecular weight impurities.[1][6]

Troubleshooting Workflow: A General Approach

This workflow provides a logical progression for diagnosing and solving yield issues.

G Start Poor Yield Observed Check_Purity Verify Reagent Purity & Stoichiometry Start->Check_Purity Check_Conditions Assess Reaction Conditions (Solvent, Temp, Atmosphere) Check_Purity->Check_Conditions Analyze_Crude Analyze Crude Mixture (LCMS, NMR) Check_Conditions->Analyze_Crude Incomplete_Conversion Issue: Incomplete Conversion? Analyze_Crude->Incomplete_Conversion Multiple_Products Issue: Multiple Products? Analyze_Crude->Multiple_Products Incomplete_Conversion->Multiple_Products No Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Conversion->Optimize_Time_Temp  Yes Change_Reagents Change Catalyst/Base/ Solvent Multiple_Products->Change_Reagents No Identify_Byproducts Identify Byproducts (Isomers, Side Reactions) Multiple_Products->Identify_Byproducts  Yes Success Yield Improved Optimize_Time_Temp->Success Change_Reagents->Success Modify_Conditions Modify Conditions to Control Selectivity Identify_Byproducts->Modify_Conditions Modify_Conditions->Success

Caption: General workflow for troubleshooting poor indazole synthesis yields.

Method-Specific Troubleshooting Guides

The Cadogan Reductive Cyclization

This classical method involves the reductive cyclization of o-nitroaryl compounds, often imines or aldehydes, using phosphine reagents like P(OEt)₃ or PPh₃. While robust, it is known for requiring harsh conditions.[11][12]

Q: My Cadogan reaction yield is low, and I see a complex mixture of products. What's going wrong?

A: The high temperatures (>150 °C) traditionally required for Cadogan cyclizations can lead to degradation and side reactions.[11]

  • Causality: The reaction is believed to proceed through a nitrene intermediate, generated by deoxygenation of the nitro group by the phosphine reagent.[11][12] High temperatures can cause this highly reactive intermediate to participate in undesired pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: Recent advancements allow the reaction to proceed at milder temperatures (e.g., 80 °C) using tri-n-butylphosphine in isopropanol, which can significantly reduce byproduct formation.[13]

    • Check Your Substrate: The reaction is sensitive to steric hindrance and certain electronic effects.[13] Highly electron-deficient or sterically crowded substrates may require more forcing conditions or alternative methods.

    • Intermediate Trapping: In some cases, the reaction can be interrupted, leading to the isolation of 2H-indazole N-oxides.[11] This suggests incomplete deoxygenation. Ensure a sufficient excess of the phosphine reagent is used.

The Davis-Beirut Reaction

This reaction forms 2H-indazoles from o-nitrobenzylamines or related substrates, typically under basic conditions. It operates via an N-N bond-forming heterocyclization.[14][15]

Q: My Davis-Beirut reaction is not working. The starting material is consumed, but I'm not getting the desired indazole.

A: The Davis-Beirut reaction hinges on the in situ generation of a key nitroso intermediate.[15] Failure to form or properly cyclize this intermediate is the likely point of failure.

  • Causality: The mechanism in base involves the formation of a carbanion, which then triggers an internal redox process to form the nitroso group, followed by cyclization.[14] The choice of base and solvent is critical for this cascade.

  • Troubleshooting Steps:

    • Base and Solvent System: The reaction is typically run with a base like NaOH or KOH in an alcohol.[14] Ensure your base is not too weak to deprotonate the benzylic position.

    • Substrate Stability: The nitroso imine intermediate is highly reactive.[15] If the subsequent cyclization is slow, this intermediate can be trapped by solvent or undergo decomposition. Ensure the reaction is heated sufficiently to promote the final cyclization step.

    • Side Reactions: The reaction can be sensitive. For example, using o-nitrobenzaldehydes directly can lead to the formation of indazolones or other oxygenated products.[14]

Palladium/Copper-Catalyzed Cyclizations

Modern methods often employ transition metal catalysis, such as the intramolecular C-N bond formation from o-haloaryl hydrazones (an Ullmann-type reaction).[1][6]

Q: My Pd- or Cu-catalyzed indazole synthesis has stalled, and the yield is poor. What could be the issue?

A: Catalyst deactivation and competing side reactions are the primary concerns in these systems.

  • Causality: The catalytic cycle involves oxidative addition, N-H deprotonation/coordination, and reductive elimination. Any step in this cycle can be inhibited.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand is crucial for stabilizing the metal center and promoting the desired reaction. The addition of ligands like bipyridine has been shown to improve reaction profiles and reduce reaction times in copper-catalyzed systems.[6] Screen a panel of ligands (e.g., dppf, dba for Pd) to find the optimal one for your substrate.[1]

    • Base Selection: The base plays a dual role: it deprotonates the hydrazone and neutralizes the HX generated. However, some bases can act as ligands and inhibit the catalyst.[6] Screen inorganic bases (Cs₂CO₃, K₂CO₃) and organic bases (DBU). The solubility of the base can also be a factor, with insoluble bases sometimes leading to mass-transfer challenges.[6]

    • Catalyst Source and Purity: The choice of copper source (e.g., CuCl vs. CuBr) can be critical. In one study, using CuCl led to a significant chlorinated impurity, a problem that was solved by switching to CuBr.[6]

    • Competing SNAr: For substrates with activating groups (like fluorine), a competing intramolecular SNAr reaction can occur, leading to undesired cyclized byproducts.[6] This pathway must be controlled by carefully optimizing the catalytic conditions to favor the desired Ullmann-type pathway.

Advanced Troubleshooting: Regioisomer Control

The formation of N-1 and N-2 isomers is arguably the most persistent challenge in functionalizing the indazole core. The following table summarizes strategies to influence this selectivity.

Factor Strategy to Favor N-1 Isomer (Thermodynamic) Strategy to Favor N-2 Isomer (Kinetic) Rationale & References
Base/Solvent NaH in THF is a highly effective and widely cited system for achieving high N-1 selectivity.[4]Mitsunobu conditions (PPh₃, DIAD/DEAD ) show a strong preference for N-2 alkylation.[4][9]The sodium cation is believed to coordinate with N-2 and a C-3 substituent, sterically directing alkylation to N-1. Mitsunobu conditions proceed via a different mechanism that favors the less sterically hindered N-2.[4]
Substituents Electron-donating or sterically bulky groups at the C-3 position often favor N-1 alkylation.[4]Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C-7 position can confer excellent N-2 selectivity (≥96%).Steric bulk at C-3 blocks access to N-2. Electron-withdrawing groups at C-7 alter the electronic properties of the ring, making the N-2 position more nucleophilic.
Temperature Higher temperatures can favor the thermodynamic N-1 product through equilibration.[9][10]Lower temperatures (e.g., 0 °C to RT) are generally preferred to prevent isomerization to the more stable N-1 product.[9]Elevated temperatures provide the activation energy to overcome the barrier for isomerization from the kinetic 2H-product to the more stable 1H-product.[9]
Equilibration Using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N-1 product.[4]Quench the reaction as soon as the starting material is consumed to minimize the risk of isomerization.[9]The initial kinetic product can rearrange to the thermodynamic product over time, especially under conditions that facilitate a reversible process.[9]
Decision Tree for Isomer Control

This diagram helps guide the experimental design process when regioselectivity is the primary challenge.

G Start Goal: Regioselective N-Alkylation Target_Isomer Desired Isomer? Start->Target_Isomer N1_Path N-1 (Thermodynamic) Target_Isomer->N1_Path  N-1 N2_Path N-2 (Kinetic) Target_Isomer->N2_Path  N-2 Use_NaH_THF Use NaH in THF N1_Path->Use_NaH_THF Use_Mitsunobu Use Mitsunobu Conditions (PPh3 / DIAD) N2_Path->Use_Mitsunobu Consider_C3_Sub Consider C-3 Substituent (Bulky/EDG helps) Use_NaH_THF->Consider_C3_Sub Allow_Equilibration Allow for Equilibration (Longer time / Higher Temp) Consider_C3_Sub->Allow_Equilibration Purify Purify via Chromatography or Recrystallization Allow_Equilibration->Purify Consider_C7_Sub Consider C-7 Substituent (EWG helps) Use_Mitsunobu->Consider_C7_Sub Low_Temp Run at Low Temperature & Quench Quickly Consider_C7_Sub->Low_Temp Low_Temp->Purify

Caption: Decision workflow for achieving regioselective N-alkylation of indazoles.

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation

This protocol is optimized for achieving high N-1 regioselectivity based on literature best practices.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes. A cloudy, white, or off-white suspension should form.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-1 alkylated indazole.[4]

Protocol 2: General Procedure for Purification of Difficult Isomer Mixtures

When chromatography fails to provide baseline separation, recrystallization from a mixed solvent system can be effective.[9][16]

  • Solvent Screening: In small vials, test the solubility of your crude isomeric mixture in various solvents (e.g., acetone, ethanol, ethyl acetate, hexanes, toluene). The goal is to find a solvent ("solvent A") in which the product is soluble when hot but sparingly soluble when cold, and a second, miscible solvent ("solvent B" or "anti-solvent") in which the product is poorly soluble.

  • Dissolution: Dissolve the crude material in a minimal amount of hot solvent A (e.g., acetone, ethanol, or THF).

  • Crystallization: While the solution is still warm, slowly add solvent B (e.g., water or hexanes) dropwise until the solution becomes faintly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (4 °C to -20 °C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent B, and dry under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by LC-MS or NMR to determine if a single isomer has been selectively crystallized.

References
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC. (2019). Journal of the American Chemical Society. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). RSC Medicinal Chemistry. [Link]

  • Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PubMed. (2019). Journal of the American Chemical Society. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Letters. [Link]

  • Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - AUB ScholarWorks. (2019). American University of Beirut. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). ACS Publications. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. (2024). Organic Letters. [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. (2025). Inorganic Chemistry. [Link]

  • Studies on the mechanism of the Cadogan–Sundberg indole synthesis - ResearchGate. (n.d.). ResearchGate. [Link]

  • WO2017186693A1 - Synthesis of indazoles - Google Patents. (2017).
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Davis–Beirut reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC. (2020). Accounts of Chemical Research. [Link]

  • Davis–Beirut reaction inspired nitroso Diels–Alder reaction - AUB ScholarWorks. (2021). American University of Beirut. [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC. (2024). RSC Advances. [Link]

  • Davis–Beirut reaction | 13 Publications | 175 Citations | Top Authors | Related Topics. (n.d.). SciSpace. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC. (n.d.). The Journal of Organic Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of 2,6-Dimethyl-5-Nitro-2H-Indazole Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Dissecting a Privileged Scaffold for Therapeutic Innovation The indazole ring system represents a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Dissecting a Privileged Scaffold for Therapeutic Innovation

The indazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules and FDA-approved drugs, including the potent kinase inhibitors Pazopanib and Axitinib.[1][2] Its structural versatility and capacity for diverse functionalization have made it a fertile ground for drug discovery across oncology, inflammation, and infectious diseases.[2][3][4]

This guide focuses on a specific, yet underexplored, class of derivatives: analogs of 2,6-dimethyl-5-nitro-2H-indazole . The rationale for investigating this particular scaffold is rooted in established structure-activity relationship (SAR) principles:

  • The 2H-Indazole Tautomer: While the 1H-indazole is often more thermodynamically stable, the 2H-tautomer possesses a distinct dipole moment and can present different vectors for substitution, potentially offering unique interactions with biological targets.[2][3]

  • C5-Nitro Substitution: The strongly electron-withdrawing nitro group can significantly modulate the electronic properties of the aromatic system and act as a hydrogen bond acceptor, which is critical for target binding and can enhance biological activity.[5]

  • C6-Methyl Substitution: An electron-donating methyl group at this position can influence the electron density of the ring system and provide a lipophilic contact point for receptor interactions.

  • N2-Methyl Group: This substitution blocks a potential hydrogen bond donation site and introduces a specific steric profile, which can enhance selectivity and improve pharmacokinetic properties like metabolic stability.[6]

This document provides a comparative framework for the synthesis and evaluation of novel 2,6-dimethyl-5-nitro-2H-indazole analogs. By synthesizing data from closely related compounds, we will explore potential synthetic routes, project structure-activity relationships, and provide robust experimental protocols to guide future research in this promising chemical space.

Synthetic Strategies: A Proposed Pathway and Diversification

While direct literature on the synthesis of 2,6-dimethyl-5-nitro-2H-indazole is sparse, a logical and efficient pathway can be constructed based on established methodologies for related nitro-indazoles. The proposed core synthesis involves a multi-step sequence starting from a commercially available substituted toluene, followed by diversification at key positions.

The causality behind this proposed route is efficiency and adaptability. Nitration of a substituted toluene is a standard and high-yielding reaction. Subsequent functionalization and cyclization provide a reliable method to form the indazole core. The final methylation step often produces a mixture of N1 and N2 isomers, which can be separated chromatographically, a common challenge in indazole chemistry.[7]

G cluster_0 Core Synthesis cluster_1 Analog Diversification (Examples) A 2,4-Dimethylaniline B N-(2,4-dimethylphenyl)acetamide A->B Ac₂O, Pyridine C N-(2,4-Dimethyl-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 2,4-Dimethyl-5-nitroaniline C->D HCl, EtOH, Heat E 6-Methyl-5-nitro-1H-indazole D->E NaNO₂, HCl (Diazotization) then Na₂SO₃ (Reduction/Cyclization) F 2,6-Dimethyl-5-nitro-2H-indazole (Target Scaffold) E->F CH₃I, K₂CO₃, DMF (Isomer Separation) G Modification at C3 (e.g., Suzuki, Sonogashira Coupling) E->G 1. Halogenation (NBS/NIS) 2. Cross-Coupling H Reduction of Nitro Group (e.g., SnCl₂, H₂) then Amide/Sulfonamide Formation F->H Reduction & Acylation

Caption: Proposed synthetic workflow for 2,6-dimethyl-5-nitro-2H-indazole and subsequent diversification points.

Projected Structure-Activity Relationships and Comparative Biological Evaluation

Direct comparative data for analogs of our target scaffold is unavailable. However, by analyzing published data on structurally related indazole derivatives, primarily evaluated for anticancer activity, we can construct a robust, expert-guided projection of the SAR. The following data table summarizes the antiproliferative activity of various substituted indazoles against common cancer cell lines, which will serve as the basis for our analysis.

Table 1: Antiproliferative Activity of Representative Indazole Analogs
Compound IDCore StructureKey SubstituentsCell LineIC₅₀ (µM)Reference
2f 1H-IndazoleC3: (E)-3,5-dimethoxystyrylC6: Pyridyl analogue4T1 (Breast)0.23[8][9]
2f 1H-IndazoleC3: (E)-3,5-dimethoxystyrylC6: Pyridyl analogueMCF-7 (Breast)0.34[8][9]
13g 1-Methyl-1H-indazoleC3: 4-chlorophenylC5: MethoxyA549 (Lung)0.010[10]
13h 1-Methyl-1H-indazoleC3: 4-methoxyphenylC5: MethoxyA549 (Lung)0.012[10]
5b 2H-IndazoleC2: Nitro-substituted phenylC6: EthoxyA549 (Lung)Potent (Value not specified)
3b Tetrahydro-2H-indazoleCurcumin AnalogWiDr (Colon)27.20[11]
Cmpd 4 6-Nitro-1H-indazoleC3: ChloroL. infantum5.53[7]
Analysis and SAR Projection

The data in Table 1, though diverse, allows us to infer critical SAR trends that can guide the design of novel 2,6-dimethyl-5-nitro-2H-indazole analogs:

  • The Importance of C3 Substitution: Compounds 13g and 13h demonstrate that substitution at the C3 position with substituted aryl rings leads to exceptionally potent anticancer activity (IC₅₀ in the nanomolar range).[10] The nature of the substituent on this aryl ring (e.g., chloro vs. methoxy) appears to have a minimal impact in this series, suggesting the aryl group itself provides a critical interaction.

    • Causality: The C3 position projects a substituent into a solvent-exposed region for many kinase active sites. An aryl group here can engage in hydrophobic or π-stacking interactions with the target protein, significantly enhancing binding affinity.

    • Projection for our Scaffold: Introducing variously substituted phenyl, pyridyl, or other heteroaromatic rings at the C3 position of the 2,6-dimethyl-5-nitro-2H-indazole core is a primary strategic imperative.

  • The Role of C6 Substitution: Compound 2f shows that a large, complex substituent at the C6 position, such as a pyridyl analogue, is well-tolerated and contributes to potent activity.[8][12] This indicates the presence of a significant pocket that can be exploited near this position.

    • Projection for our Scaffold: Our core already contains a C6-methyl group. While this provides a small lipophilic contact, expanding upon it by synthesizing C6-ethyl, -propyl, or even -benzyl analogs could probe the extent of this putative hydrophobic pocket.

  • Impact of the Nitro Group Position: In series 5b , a nitro-substituted phenyl group at the N2 position resulted in potent activity against lung and breast cancer cell lines. This highlights the favorable impact of a nitro group within the overall pharmacophore.

    • Projection for our Scaffold: Our core features a C5-nitro group. The logical next step is to explore analogs where this group is moved to other positions on the benzene ring (e.g., C4 or C7) to understand the optimal electronic and steric arrangement for activity. Furthermore, reduction of the nitro group to an amine provides a synthetic handle for introducing a diverse library of amide or sulfonamide analogs, dramatically expanding the chemical space.[3]

G cluster_0 Key Modification Points cluster_1 Projected SAR Outcomes Scaffold 2,6-Dimethyl-5-Nitro-2H-Indazole Core C3 C3 Position (Primary Target) Scaffold->C3 Modify C5_Nitro C5 Nitro Group Scaffold->C5_Nitro Modify C6_Methyl C6 Methyl Group Scaffold->C6_Methyl Modify C3_Outcome • Introduce (hetero)aryl rings • High potential for large potency gains • Probes key binding interactions C3->C3_Outcome Leads to C5_Outcome • Reduce to amine for diversification • Move to C4 or C7 to probe electronics • Key H-bond acceptor C5_Nitro->C5_Outcome Leads to C6_Outcome • Expand to larger alkyl/benzyl groups • Probes hydrophobic pocket C6_Methyl->C6_Outcome Leads to

Caption: Projected Structure-Activity Relationship (SAR) map for the 2,6-dimethyl-5-nitro-2H-indazole scaffold.

Experimental Protocols: Self-Validating Methodologies

The trustworthiness of any comparative analysis rests on the robustness of its experimental methods. The following protocols are detailed to be self-validating systems, ensuring reproducibility and accuracy.

Protocol 1: General Synthesis of a 2-Methyl-6-nitro-2H-indazole Isomer

This protocol is adapted from established methods for the N-methylation of nitro-indazoles and serves as a reliable template.[7] The critical step is the final purification, which validates the successful separation of the desired N2-isomer from the N1-isomer.

  • Preparation: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.25 M. Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise to the stirred solution.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indazole nitrogen, forming the sodium salt required for the subsequent alkylation. Using it at 0°C controls the exothermic reaction.

  • Stirring: Maintain the reaction mixture at 0°C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add iodomethane (CH₃I, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water. Dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (Validation Step): Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes). The two major spots correspond to the 1-methyl and 2-methyl isomers. Collect the fractions for each isomer separately.

  • Characterization: Confirm the identity and purity of the desired 2,6-dimethyl-5-nitro-2H-indazole isomer using ¹H NMR, ¹³C NMR, and HRMS. The distinct chemical shifts of the N-methyl group and the aromatic protons will validate the regiochemistry.

Protocol 2: MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and is a reliable proxy for antiproliferative activity.[1][9] Its self-validating nature comes from the inclusion of positive (e.g., Doxorubicin) and negative (vehicle) controls.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells (final concentrations might range from 0.01 µM to 100 µM). Include wells with a known cytotoxic agent as a positive control and wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

    • Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The 2,6-dimethyl-5-nitro-2H-indazole scaffold represents a promising, yet largely untapped, area for therapeutic innovation. While direct comparative studies are lacking, a thorough analysis of related structures provides a clear and logical path forward. The synthetic accessibility of the core structure allows for systematic modification at key positions—primarily C3, C5, and C6—which our analysis suggests are critical for potent biological activity.

Future efforts should focus on the synthesis of a focused library of analogs based on the projected SAR outlined in this guide. Specifically, the introduction of diverse aryl and heteroaryl moieties at the C3 position and the exploration of the chemical space around the C5-nitro group are expected to yield compounds with significant therapeutic potential. By employing the robust protocols described herein, researchers can confidently generate the high-quality, reproducible data needed to validate this scaffold and drive the development of the next generation of indazole-based therapeutics.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PubMed Central (PMC). [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2025). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2021). Journal of Applied Pharmaceutical Science. [Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic and anaerobic activities of 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][8][10]oxazines. (2012). PubMed Central (PMC). [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2025). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PubMed Central (PMC). [Link]

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2021). PubMed Central (PMC). [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

  • 2,3-Dimethyl-6-nitro-2H-indazole. (2009). PubMed Central (PMC). [Link]

Sources

Comparative

comparing the efficacy of 2,6-dimethyl-5-nitro-2H-indazole with other nitroindazoles

Structural Comparison and Efficacy Guide: 2,6-Dimethyl-5-nitro-2H-indazole vs. Alternative Nitroindazole Scaffolds Nitroindazoles are established as privileged pharmacophores in modern medicinal chemistry, serving critic...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Comparison and Efficacy Guide: 2,6-Dimethyl-5-nitro-2H-indazole vs. Alternative Nitroindazole Scaffolds

Nitroindazoles are established as privileged pharmacophores in modern medicinal chemistry, serving critical roles in both targeted oncology and antiparasitic drug development. This guide objectively evaluates the structural advantages and therapeutic efficacy of 2,6-dimethyl-5-nitro-2H-indazole [1] relative to other widely utilized 5-nitroindazole derivatives, offering actionable insights for drug development professionals.

Mechanistic Causality: The Role of the 5-Nitro Moiety

The pharmacological success of the nitroindazole class is not coincidental; it is driven by precise structure-activity relationships (SAR) governed by the 5-nitro moiety and the compound's tautomeric state.

In the context of antiparasitic applications (such as Trypanosoma cruzi and Trichomonas vaginalis), 5-nitroindazole derivatives act as prodrugs[2]. Their efficacy is causally linked to parasitic Type I nitroreductases (NTRs) which selectively reduce the nitro group. This reduction initiates a rapid accumulation of reactive oxygen species (ROS), breaking down parasitic defense mechanisms and inducing apoptosis[2][3].

Conversely, the exact stereochemistry of 2,6-dimethyl-5-nitro-2H-indazole and its N-alkylated derivatives dictates synthetic outcomes and target-site affinity in oncology. Because the 2H-indazole tautomer offers distinct thermodynamic stability and spatial orientation compared to 1H forms, the 2,6-dimethyl configuration provides critical steric constraints that are highly beneficial for occupying deep, hydrophobic binding pockets—such as the switch II pocket of mutant KRAS-G12D[4][5].

Mechanism Indazole 5-Nitroindazole Derivatives NTR Type I Nitroreductase (Parasite Specific) Indazole->NTR Substrate Binding Radical Nitro Anion Radical NTR->Radical Enzymatic Reduction ROS Intracellular ROS Accumulation Radical->ROS O2 Exchange Apoptosis Parasite Apoptosis & Clearance ROS->Apoptosis Oxidative Stress

Pathway of nitroreductase-mediated ROS accumulation triggering parasite apoptosis.

Comparative In Vitro Efficacy Profiles

To properly position 2,6-dimethyl-5-nitro-2H-indazole, we must benchmark it against the broader landscape of 5-nitroindazole variants. While 2,6-dimethyl derivatives are frequently employed as central intermediates to yield potent kinase inhibitors (achieving remarkable downstream target inhibition in xenograft models)[4], other functionalized nitroindazoles showcase specific optimizations for neglected tropical diseases[3][6][7].

Table 1: Quantitative Efficacy Comparison of Key 5-Nitroindazole Scaffolds

Compound / Scaffold BasePrimary Target / PathogenEfficacy MarkerValidated ValueRef
2,6-Dimethyl-5-nitro-2H-indazole KRAS-G12D Tumors (via structural analogs)In Vivo p-ERK Inhibition>80% reduction (at 30 mg/kg)[4]
1-(2-Aminoethyl)-2-benzyl-5-nitro-indazolin-3-one T. cruzi (Intracellular Amastigotes)IC₅₀ (In Vitro)0.41 µM [7]
5-Nitro-2-picolyl-indazolin-3-one T. cruzi (Epimastigotes)IC₅₀ (In Vitro)1.1 µM [3]
2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole T. vaginalis (MTZ-Sensitive Strains)IC₅₀ (In Vitro)7.25 µM [6]
6-Chloro-1-methyl-5-nitro-1H-indazole Broad / Antiviral Ensitrelvir AnalogsSynthesized Antiviral YieldMethod Dependent [5][8]

Insight: The absence of an R1 substituent on certain nitroindazoles radically enhances specific trypanocidal activity, whereas the dimethyl configuration found in 2,6-dimethyl-5-nitro-2H-indazole restricts tautomerization, locking the molecule into an optimal conformation for robust scaffolding and predictable coupling reactions[3][5].

Self-Validating Protocol: Antiparasitic Viability & Cytotoxicity Gating

When evaluating the biological efficacy of synthesized nitroindazole derivatives, reliance on basic cell-death assays often yields false positives caused by generic surfactant-like toxicity. The following step-by-step protocol represents a self-validating system ; it mathematically isolates mechanism-driven efficacy from broad cytotoxicity by calculating a Selectivity Index (SI)[3][7].

Step 1: Analyte Solubilization and Normalization

  • Method: Dissolve 2,6-dimethyl-5-nitro-2H-indazole derivatives in sterile DMSO to generate 10 mM stock solutions. Perform serial dilutions in a physiological culture medium.

  • Causality Check: Final DMSO concentration must never exceed 1% v/v in the assay wells. Above this threshold, the solvent itself compromises parasite membrane integrity, skewing true IC₅₀ metrics.

Step 2: Dual-Inoculation (Parasite vs. Mammalian Control)

  • Method: Plate T. cruzi epimastigotes (Dm28c or Y strain) at

    
     cells/mL in 96-well plates. In a parallel plate, seed RAW 264.7 mammalian macrophages at 
    
    
    
    cells/well[2].
  • Causality Check: Running parallel macrophage plates establishes a mandatory baseline for non-specific mammalian cytotoxicity (CC₅₀), ensuring the compound selectively targets parasitic NTRs[3].

Step 3: Incubation and Fluorometric Resazurin Readout

  • Method: Incubate for 72 hours at 28°C (parasites) and 37°C (macrophages). Add 10% v/v of 3 mM Resazurin reagent. After 4 hours, record fluorescence (Excitation: 570 nm / Emission: 590 nm).

  • Causality Check: Metabolically active cells natively reduce resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent). A drop in fluorescence perfectly correlates with pathogen death, providing a verifiable quantitative output.

Step 4: Self-Validation via Selectivity Index (SI)

  • Method: Calculate

    
    .
    
  • Causality Check: An

    
     serves as the self-validating mathematical proof that the molecule operates via a targeted mechanism (e.g., specific NTR activation) rather than brute-force chemical destruction[7].
    

ProtocolWorkflow Prep Compound Normalization (DMSO < 1%) Assay Parallel Incubation (Parasite vs. Macrophage) Prep->Assay Resazurin Resazurin Reduction (Metabolic Marker) Assay->Resazurin IC50 Fluorometric Readout (IC50 / CC50) Resazurin->IC50 Val Validation Gate (Selectivity Index > 50) IC50->Val Eliminates False Positives

Workflow validating antiparasitic efficacy while filtering out non-specific cytotoxicity.

Conclusion

While functionally active antiparasitic indazoles directly leverage their 5-nitro groups for radical generation, 2,6-dimethyl-5-nitro-2H-indazole provides medicinal chemists with a highly stable, non-tautomerizing foundational block. Its fixed 2H-geometry allows for precise N-alkylation and structural refinement, making it uniquely suited for developing advanced therapeutics—spanning from covalent kinase inhibitors to customized antileishmanial agents[4][5][9].

References

1.[1] Title: 1702839-36-8 CAS号:1702839-36-8 1-[(3-Aminocyclopentyl)methyl]-3-butylurea Source: chemsrc.com URL: 1 2.[6] Title: Novel Treatment Approaches to Combat Trichomoniasis, a Neglected and Sexually Transmitted Infection Caused by Trichomonas vaginalis: Translational Perspectives Source: mdpi.com URL: 6 3.[7] Title: Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies Source: nih.gov (PMC) URL: 7 4.[2] Title: New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: Synthesis, biological evaluation, and mechanism of action Source: uchile.cl URL: 2 5.[4] Title: Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors Source: acs.org URL: 4 6.[8] Title: Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 Source: nih.gov (PMC) URL: 8 7.[5] Title: 6-Chloro-1-methyl-5-nitro-1H-indazole Product Overview & Reactivity Source: benchchem.com URL: 5 8.[3] Title: In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: mdpi.com URL: 3 9.[9] Title: Antileishmanial activity of 5-nitroindazole derivatives Source: semanticscholar.org URL: 9

Sources

Validation

Biological Evaluation of Novel Indazole Derivatives: Comparative Performance Guide for Oncology Therapeutics

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry. As a bioisostere for indole and phenol, indazole possesses an additional nitrogen atom (N2) that acts as an optimal hydrogen-bond...

Author: BenchChem Technical Support Team. Date: March 2026

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry. As a bioisostere for indole and phenol, indazole possesses an additional nitrogen atom (N2) that acts as an optimal hydrogen-bond acceptor[1]. This distinct electronic profile allows indazole derivatives to penetrate deep hydrophobic pockets and securely anchor to the hinge regions of complex kinase and epigenetic targets[1].

This application guide provides an objective, data-driven comparison of novel indazole-based hybrids against clinical standard-of-care alternatives. It is designed for researchers and drug development professionals evaluating compound progression across biochemical and cellular assays.

Application I: Fourth-Generation EGFR Kinase Inhibitors

Mechanistic Rationale

Resistance to third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Osimertinib) frequently arises via the C797S mutation, which abolishes the covalent bond formation with the drug's acrylamide warhead[2]. Novel indazole-based derivatives have been engineered to overcome this. The indazole core is uniquely sized to fill the spatial gap between the kinase hinge region and gatekeeper residues without suffering from steric clashes with the methionine side chain[3]. For instance, the fourth-generation inhibitor D51 utilizes its indazole ring to form a strong


-alkyl interaction with Leu-718, fully restoring binding affinity against the triple-mutant EGFR[2].
Comparative Performance Data

Table 1: In Vitro Biochemical Inhibition of Indazole Derivatives vs. Clinical Standards

Compound / ScaffoldTarget ProfileTarget IC₅₀ (nM)Wild-Type EGFR IC₅₀ (nM)Selectivity FoldReference Standard
D51 (Indazole core)[2]L858R/T790M/C797S14.0> 5000> 350xOsimertinib
Osimertinib [2]L858R/T790M/C797S546.0N/AN/AN/A
Compound XIII [3]Wild-Type EGFR85.085.01xErlotinib
Erlotinib [3]Wild-Type EGFR80.080.01xN/A
Experimental Protocol: Kinase Inhibition Assay (Self-Validating System)

To objectively measure EGFR inhibition while discarding false positives from non-specific binding, the assay must inherently separate competitive inhibition from enzymatic degradation.

  • Enzyme Preparation: Dilute recombinant human EGFR (WT and L858R/T790M/C797S) in a kinase buffer containing 2 mM DTT. Causality: DTT maintains the reducing environment necessary to keep catalytic cysteine residues active.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Causality: A 10-point curve ensures enough data points across the linear range to calculate an accurate IC₅₀ Hill slope.

  • Pre-incubation: Mix the diluted compound with the enzyme and incubate for 30 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding ATP (at the

    
     value specific to each mutant) and the peptide substrate. Causality: Running the assay at the ATP 
    
    
    
    ensures that the IC₅₀ calculated reflects true competitive affinity according to the Cheng-Prusoff equation.
  • Detection: Quench the reaction after 60 minutes and quantify phosphorylated peptide using a time-resolved fluorescence resonance energy transfer (TR-FRET) reader.

Application II: Indazole-Hydroxamic Acid Hybrids as Pan-HDAC Inhibitors

Mechanistic Rationale

Histone deacetylases (HDACs) require a narrow lipophilic tube to access their catalytic zinc ion. Through fragment-based virtual screening, novel indazole-hydroxamic acid hybrids have been designed where the indazole cap interacts with the surface recognition domain via superior Van der Waals and electrostatic forces, while the hydroxamic acid chelates the deep-pocket zinc[4].

HDAC_Pathway Indazole Indazole-Hydroxamic Acid Hybrid HDAC HDAC Enzyme (HDAC1/2/8) Indazole->HDAC Inhibits Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Prevents Deacetylation p21 Upregulation of p21 (Tumor Suppressor) Chromatin->p21 Gene Activation CellCycle Cell Cycle Arrest (G2/M Phase) p21->CellCycle Blocks Progression Apoptosis Apoptosis (Cancer Cell Death) CellCycle->Apoptosis Induces

Caption: Mechanism of indazole-hydroxamic acid hybrids inhibiting HDACs to induce apoptosis.

Comparative Performance Data

Recent studies identify indazole-based molecules (e.g., Compounds 15k, 15m) as outperforming the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) across class I HDACs[4].

Table 2: Sub-nanomolar Inhibition of Class I HDACs

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Efficacy vs. SAHA
Compound 15k [4]2.74.23.6~4.8x Superior
Compound 15m [4]3.13.63.3~4.1x Superior
Compound 16n [5]2.74.23.6~4.8x Superior
Vorinostat (SAHA) [5]13.070.044.0Baseline
Experimental Protocol: Cellular Mechanistic Validation

Biochemical IC₅₀ alone cannot guarantee cellular permeability. To validate that the indazole derivative reaches its intracellular target, researchers must evaluate downstream hyperacetylation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa or HCT-116) at

    
     cells/well in a 6-well plate and allow 24 hours for adhesion.
    
  • Compound Treatment: Treat cells with the indazole derivative at 1x, 5x, and 10x the biochemical IC₅₀, alongside a SAHA positive control.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with a protease/phosphatase inhibitor cocktail. Causality: The inhibitor cocktail prevents the rapid degradation of acetylated proteins during extraction.

  • Western Blotting Analysis: Probe the lysate using primary antibodies against acetylated Histone H3 (target of HDAC1/2) and acetylated

    
    -tubulin (target of HDAC6)[4]. Causality: If the compound causes high cytotoxicity (MTT assay) but fails to upregulate acetyl-tubulin, the cell death is driven by off-target toxicity rather than true HDAC inhibition.
    

High-Throughput Evaluation Workflow

To standardize the biological evaluation of novel indazole architectures across the pipeline, adhere to the following stage-gated workflow.

Workflow A Stage 1: Biochemical Assays Target: Recombinant Enzymes Output: IC50 & Selectivity B Stage 2: Cellular Viability Target: Cancer Cell Lines Output: Anti-proliferative GI50 A->B C Stage 3: Mechanistic Validation Target: Intracellular Pathways Output: Target Engagement B->C D Stage 4: In Vivo Models Target: Xenograft Mice Output: Tumor Regression C->D

Caption: Step-by-step workflow for the biological evaluation of indazole derivatives.

Conclusion

The substitution of traditional indole or phenol cores with an indazole moiety represents a highly logical optimization strategy for overcoming resistance barriers in targeted oncology. As demonstrated through comprehensive enzymatic and cellular evaluations, adding the nitrogen to the bicyclic ring consistently amplifies hinge-binding capabilities. Whether acting as a deep-pocket HDAC inhibitor driving hyperacetylation[4] or an ATP-competitive mutant EGFR blocker restoring targeted toxicity[2], indazole derivatives reliably outperform prior clinical standards.

References

  • Liu, J., et al. (2020). "Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening." European Journal of Medicinal Chemistry, 192, 112189. [Link]

  • Micheletti, G., et al. (2024). "Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase." Molecules, 29(1), 238.[Link]

  • Zhang, M., et al. (2023). "Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC." Journal of Medicinal Chemistry, 66(11), 7480-7500.[Link]

  • Mostafa, M., et al. (2023). "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors." RSC Advances, 13, 22000-22019.[Link]

Sources

Comparative

Comprehensive Guide to In Vitro Antiproliferative Profiling of Indazole Derivatives

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Executive Summary: The Indazole Scaffold in Modern Oncology As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary: The Indazole Scaffold in Modern Oncology

As a Senior Application Scientist, I frequently evaluate the efficacy of novel chemotypes. Few structural motifs possess the pharmacological versatility of the indazole core. Known as a "privileged scaffold," the indazole ring serves as an exceptional bioisostere for the adenine ring of ATP[1]. This structural mimicry allows indazole derivatives to penetrate the deep clefts of kinase hinge regions, forming stable hydrogen bonds with gatekeeper residues without structural steric hindrance[1].

Due to these properties, indazole frameworks form the backbone of several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors, including pazopanib and axitinib[1][2]. Recent medicinal chemistry efforts have generated novel synthetic hybrids—such as indazole-pyrimidines and polysubstituted indazoles—designed to overcome resistance mechanisms, target specific mutant kinases (e.g., EGFR T790M), and induce robust cellular apoptosis[1][3].

Mechanistic Landscape of Indazole-Induced Cytotoxicity

To effectively design an in vitro screening workflow, we must first understand the causative mechanisms of the compounds. Indazole derivatives generally halt tumor proliferation via two primary axes:

  • Kinase Inhibition: Direct competitive ATP inhibition of RTKs (e.g., EGFR, VEGFR-2, c-Kit)[1][3] or serine/threonine kinases like Polo-like kinase 4 (PLK4)[4].

  • Downstream Apoptotic Induction: Kinase blockade causes targeted disruption of PI3K/AKT and MAPK pathways, subsequently inducing reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, upregulation of Bax/cleaved Caspase-3, and downregulation of anti-apoptotic Bcl-2[5].

MechanisticLandscape Indazole Indazole Derivatives RTKs RTKs (EGFR, c-Kit, VEGFR) Indazole->RTKs Competitive ATP Blockade PLK4 PLK4 / Mitotic Kinases Indazole->PLK4 Autophosphorylation Block Signaling PI3K/AKT & MAPK Pathways RTKs->Signaling CellCycle Centriole Duplication PLK4->CellCycle Apoptosis Apoptosis (Bax↑, Caspase-3↑) Signaling->Apoptosis Inhibition Triggers Apoptosis Arrest Cell Cycle Arrest (G2/M or S) CellCycle->Arrest Inhibition Triggers Arrest

Mechanistic pathways of indazole derivatives inhibiting kinases to induce cell cycle arrest and apoptosis.

Comparative Efficacy: Recent Indazole Derivatives

A robust comparison of pipeline compounds requires standardizing quantitative data. The table below synthesizes the in vitro antiproliferative activities (


) of recently developed indazole analogs against established human cancer cell lines.
Compound Class / HybridPrimary Kinase TargetTarget Cell Line(s)Inhibitory Efficacy (

)
Comparative Control
Indazole-Pyrimidine (Cpd 5f) c-Kit Tyrosine KinaseMCF-7, Caco-2, A5491.85 µM (MCF-7), 1.05 µM (Caco-2)Staurosporine (4.2 - 8.0 µM)[3]
Dimethoxystyryl-Indazole (Cpd 2f) Broad Tyrosine KinasesMCF-7, HCT116, 4T10.23 – 1.15 µMStandard broad-spectrum TKIs[5]
Indazole-based PLK4 Inhibitor (C05) PLK4 (Ser/Thr Kinase)IMR-32, MCF-7, H460< 0.1 nM (Enzyme), 0.94 µM (Cellular)LCR-263[4]
Piperazine-Indazole (Cpd 6o) Undefined / BroadK562 (Leukemia), A5495.15 µM (K562)5-Fluorouracil[6]
Polysubstituted Indazoles Microtubule System / DNAA549, A27800.64 – 17.0 µMNot Specified[7]

Application Insight: Note the structural causality. Fusing a pyrimidine moiety to the indazole core (as seen in Cpd 5f) tightly restricts the compound into the c-Kit active site, leading to sub-micromolar inhibition in colon (Caco-2) carcinomas[3]. Alternatively, adding functional groups like a piperazine chain generally improves the physicochemical properties (solubility/permeability), correlating directly to the enhanced cytotoxicity observed against K562 leukemia cells[6].

Self-Validating Experimental Protocols

To accurately capture the antiproliferative profile of an indazole derivative, your methodology must account for potential artifacts. For example, compounds like 2f induce ROS accumulation and reduce mitochondrial membrane potential[5]. Because standard MTT assays rely on mitochondrial reductases, severe mitochondrial stress can sometimes uncouple metabolic readouts from actual cell viability, necessitating secondary validation via Flow Cytometry.

ExperimentalWorkflow Seed 1. Cell Seeding Log-phase culture 96-well microplates Treat 2. Compound Dosing 10-point serial dilution + Vehicle Controls Seed->Treat Viability 3A. MTT/MTS Assay Metabolic readout Absorbance 570nm Treat->Viability Flow 3B. Flow Cytometry Annexin V / PI stain for Apoptosis Treat->Flow IC50 Data Modeling Non-linear regression for IC50 Viability->IC50 Mech Mechanism Profile Apoptosis % Cell Cycle Arrest Flow->Mech

Standardized in vitro workflow for self-validating antiproliferative and apoptotic activities.

Phase A: Viability Screening ( Determination)

Rationale: Establish the concentration required to inhibit 50% of cellular growth to map the compound's therapeutic window.

  • Cell Synchronization & Seeding: Harvest target cells (e.g., A549, MCF-7) during the exponential log phase. Seed into 96-well plates at an optimized density (typically

    
     to 
    
    
    
    cells/well).
    • Causality Check: Seeding density must guarantee that control wells do not reach full confluence before the 72-hour endpoint, which would artificially stunt control cell growth and skew the

      
       calculation.
      
  • Treatment Preparation: Prepare a master stock of the indazole derivative in DMSO. Perform a 10-point, semi-logarithmic serial dilution (e.g., spanning 0.01 µM to 50 µM) in complete media. Ensure the final DMSO concentration never exceeds 0.5% v/v.

  • Internal Validation Strategy: Include an approved reference standard (e.g., Staurosporine[3] or Erlotinib[8]) as a positive control, alongside a DMSO vehicle-treated negative control.

  • Incubation & Readout: Incubate for 48–72 hours. Add 20 µL of MTT solution (5 mg/mL) to each well. After 4 hours, solubilize the formed formazan crystals with DMSO and measure absorbance at 570 nm. Plot dose-response curves using a 4-parameter logistic regression model.

Phase B: Flow Cytometric Mechanism Profiling

Rationale: Cell death can occur via cytostatic (proliferation block) or cytotoxic (apoptotic) means. Active indazoles must be evaluated to map the exact mode of action[5][7].

  • Dual Staining (Annexin V/PI): Treat target cells with the indazole derivative at its calculated

    
     and 
    
    
    
    concentrations for 24-48 hours.
  • Harvesting: Trypsinize and wash cells in cold PBS. Suspend in Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Causality Check: Annexin V detects phosphatidylserine that has flipped to the outer leaflet of the membrane (an early hallmark of apoptosis triggered by compounds like 2f [5]). PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Cycle Arrest Analysis: For specific derivatives like the polysubstituted indazole 7d , fix cells in 70% cold ethanol, treat with RNase A, and stain with PI alone. Flow cytometric DNA content analysis will reveal whether the cells are piling up at the G2/M phase[7], confirming the indazole acts as an anti-mitotic agent.

Trustworthiness & Clinical Translation (E-E-A-T)

In early-stage drug discovery, raw potency is meaningless without an acceptable selectivity profile. When screening new indazoles, always calculate the Selectivity Index (SI) .

To ensure trustworthiness of your data, the compound must be screened in parallel against non-tumoral cell lines. For instance, piperazine-indazole 6o demonstrated an


 of 5.15 µM against K562 cells, but exhibited much lower toxicity toward human embryonic kidney (HEK-293) cells (

= 33.2 µM)[6]. This self-validating internal control ensures that the mechanism of action is selectively targeting overexpressed kinases or oncogenic pathways, rather than acting as a non-specific cytotoxic poison.

References

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. nih.gov.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. rsc.org.
  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. nih.gov.
  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. semanticscholar.org.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. nih.gov.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. mdpi.com.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. rsc.org.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

2,6-dimethyl-5-nitro-2H-indazole proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and disposal of 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9). As a specialized nitroaromatic compound used in drug development and chemical synt...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 2,6-dimethyl-5-nitro-2H-indazole (CAS: 1092346-56-9). As a specialized nitroaromatic compound used in drug development and chemical synthesis, this molecule presents unique toxicological and reactive hazards.

This guide provides research personnel with causality-driven, field-proven protocols to ensure full compliance with environmental health and safety (EH&S) standards, focusing on rigorous chemical segregation and safe destruction methodologies[1][2].

Hazard Profile & Mechanistic Causality

To safely handle and dispose of 2,6-dimethyl-5-nitro-2H-indazole, operators must first understand the physicochemical mechanics that make it hazardous.

Nitroaromatic compounds contain the strongly electron-withdrawing nitro (–NO₂) group, which acts as a powerful internal oxidant and "explosophore"[3]. While 2,6-dimethyl-5-nitro-2H-indazole is typically stable under standard laboratory conditions, the combination of an oxidizing nitro group on an aromatic ring means that exposure to incompatible chemicals (such as strong reducing agents) can violently lower the activation energy required for rapid exothermic decomposition[3][4].

Biologically, nitroaromatics are heavily recalcitrant to natural degradation and pose a severe environmental threat. In mammalian and bacterial systems, they undergo enzymatic reduction to form highly reactive hydroxylamine intermediates that bind to DNA, making them potent mutagens and suspected carcinogens[5]. Consequently, zero-discharge policies into municipal wastewater systems must be strictly enforced[6][7].

Table 1: Physicochemical and Operational Hazard Profile

ParameterSpecification / DetailCausality / Implication
Chemical Name 2,6-dimethyl-5-nitro-2H-indazoleTarget compound identifier[8].
CAS Registry Number 1092346-56-9Essential for exact EH&S waste logging[8].
Molecular Formula C₉H₉N₃O₂Contains explosive redox potential internally[3][8].
Primary Hazards Toxic, Mutagenic, Environmental PollutantForms DNA adducts via enzymatic reduction; highly toxic to aquatic life[5].
Incompatibilities Strong bases, amines, reducing agentsCan form shock-sensitive mixtures or undergo runaway exothermic reactions[4].
Disposal Route High-Temperature IncinerationRequires complete thermal destruction to break stable aromatic and nitro bonds.

Operational Waste Management Workflow

The disposal of nitroaromatic solids and contaminated solvents must follow a rigid, self-validating cradle-to-grave system. The following flowchart outlines the logic and decision tree for safe processing.

Standardized workflow for the safe disposal of nitroaromatic laboratory waste.

Step-by-Step Disposal Protocol

Standard chemical safety guidelines emphasize that laboratory chemicals transition to "hazardous waste" the moment the intent to use them ceases[6][9]. The following protocols guarantee safety, traceability, and regulatory compliance.

Phase 1: Segregation and Containerization

Do not mix this compound with general solvent waste. Cross-contamination with bases or amines can lead to the generation of shock-sensitive salts or pressure-building gas evolution[4].

  • Step 1: Select Appropriate PPE. Don standard nitrile or neoprene laboratory gloves, a flame-resistant lab coat, and splash goggles. Causality: Nitroaromatics are lipophilic and can easily penetrate traditional latex, risking dermal absorption and systemic toxicity[5].

  • Step 2: Choose the Receptacle. Use a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or amber glass container equipped with a PTFE-lined screw cap[10]. Validation: Verify the container is thoroughly dry and has never housed incompatible reducing agents or basic amines.

  • Step 3: Transfer the Waste. Using a grounded or non-sparking spatula (if solid), carefully transfer the 2,6-dimethyl-5-nitro-2H-indazole into the waste container. If disposing of a solution, use a compatible funnel.

  • Step 4: Maintain Headspace. Fill the container to an absolute maximum of 90% capacity[10]. Causality: Retaining 10-20% headspace accommodates potential vapor expansion due to ambient temperature fluctuations, preventing container rupture.

Phase 2: Labeling and SAA Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) until EH&S transfer[10].

  • Step 1: Apply Hazardous Waste Labeling. Immediately affix a standardized "Hazardous Waste" tag. You must spell out the complete chemical name: "2,6-dimethyl-5-nitro-2H-indazole" (no abbreviations)[9]. Include the primary hazard descriptors: "Toxic" and "Reactive."

  • Step 2: Utilize Secondary Containment. Place the sealed container inside a secondary containment tray or bin made of chemically resistant material (e.g., a polyethylene tub)[11]. Validation: Visually inspect the secondary containment weekly to ensure no micro-leaks or residues have accumulated[10].

  • Step 3: Environmental Isolation. Store the container away from direct sunlight, heat sources, and heavy traffic zones. Do not store near sinks or floor drains to eliminate the risk of environmental release in the event of a catastrophic container failure[11].

Phase 3: Final Decontamination and Removal
  • Step 1: Surface Decontamination. Clean the fume hood or benchtop where the waste transfer occurred using a damp, solvent-compatible wipe (e.g., dampened with methanol or ethanol). Causality: Wet-wiping prevents the aerosolization of micro-dust particles that could be inhaled[4]. Dispose of all contaminated wipes in the solid hazardous waste stream[6].

  • Step 2: EH&S Dispatch. Once the container is full (or approaching the maximum SAA storage time limit), immediately cap it tightly and notify your facility's Environmental Health and Safety department for pickup[9].

  • Step 3: Incineration Route. Ensure the waste profile designates the material for commercial high-temperature incineration. Causality: Complete thermal destruction breaks down the stable benzene ring and nitro groups into molecular nitrogen (N₂), carbon dioxide, and water, eliminating the environmental threat[3][5].

References

  • Chemsrc. 2,6-dimethyl-5-nitro-2H-indazole Physicochemical Data. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Ju, K. S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, NIH PubMed Central. URL:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. URL:[Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. URL:[Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. URL:[Link]

Sources

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